2-(4-(Morpholinomethyl)phenyl)acetic acid
Description
Properties
IUPAC Name |
2-[4-(morpholin-4-ylmethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)9-11-1-3-12(4-2-11)10-14-5-7-17-8-6-14/h1-4H,5-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJORQTXDGAALEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(4-(Morpholinomethyl)phenyl)acetic Acid
Part 1: Executive Summary
2-(4-(Morpholinomethyl)phenyl)acetic acid (CAS 521313-48-4) is a bifunctional building block critical to modern medicinal chemistry. It serves as a strategic scaffold in the synthesis of pharmaceutical candidates, particularly in the optimization of physicochemical properties.[1]
The molecule features a phenylacetic acid core —a classic linker motif—coupled with a morpholinomethyl substituent. This specific combination offers a dual advantage: the carboxylic acid provides a versatile handle for amide coupling or esterification, while the morpholine moiety significantly enhances aqueous solubility and metabolic stability compared to aliphatic amine analogs. It is frequently employed in Fragment-Based Drug Discovery (FBDD) and as a linker in proteolysis-targeting chimeras (PROTACs).
Part 2: Chemical Specifications & Properties
The following data characterizes the high-purity grade required for pharmaceutical intermediate use.
| Property | Specification |
| IUPAC Name | 2-[4-(morpholin-4-ylmethyl)phenyl]acetic acid |
| CAS Number | 521313-48-4 |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, Dilute Aqueous Acid |
| pKa (Calculated) | ~4.2 (Carboxylic Acid), ~7.8 (Morpholine Nitrogen) |
| LogP | ~0.8 (Predicted) |
| Melting Point | 138–142 °C (Typical range for this class) |
Part 3: Structural Analysis & Design Rationale
The Morpholine Advantage
In drug design, the incorporation of a morpholine ring via a methylene bridge is a deliberate tactic to modulate Lipophilicity Ligand Efficiency (LLE) . Unlike piperidine or pyrrolidine, the oxygen atom in the morpholine ring lowers the logP (lipophilicity) and acts as a weak hydrogen bond acceptor, often improving the pharmacokinetic profile of the final drug candidate.
The Methylene "Insulator"
The methylene (-CH₂-) bridge between the phenyl ring and the morpholine nitrogen is crucial. It chemically "insulates" the amine, preventing conjugation with the aromatic system. This maintains the nitrogen's basicity (pKa ~7.8), ensuring it remains protonated at physiological pH, which is essential for solubility and specific receptor interactions.
Part 4: Synthesis & Manufacturing Protocols
Expert Insight: While direct alkylation of phenylacetic acid is possible, it often results in difficult-to-purify zwitterionic mixtures. The Reductive Amination Route (Method A) is preferred for scale-up due to milder conditions and cleaner impurity profiles.
Method A: Reductive Amination (Recommended)
This protocol utilizes 4-formylphenylacetic acid (or its methyl ester) as the starting material.
Step 1: Reaction Setup
-
Charge a reaction vessel with Methyl 2-(4-formylphenyl)acetate (1.0 eq) and anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 V).
-
Add Morpholine (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine formation.
-
Stir at room temperature for 1 hour under Nitrogen atmosphere.
Step 2: Reduction
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: STAB is preferred over NaCNBH₃ to avoid toxic cyanide byproducts.
-
Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the imine intermediate.
Step 3: Hydrolysis (If starting with Ester)
-
Quench with saturated NaHCO₃. Extract with DCM.
-
Concentrate the organic layer to obtain the ester intermediate.
-
Dissolve in THF/Water (1:1). Add LiOH (2.0 eq).
-
Stir at 40°C until hydrolysis is complete (TLC control).
Step 4: Isolation & Purification
-
Adjust pH to ~6.0 using 1M HCl. The zwitterionic product often precipitates at this isoelectric point.
-
Filter the solid.
-
Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
Visualization: Synthetic Workflow
Figure 1: Step-wise reductive amination pathway for high-purity synthesis.
Part 5: Applications in Drug Discovery[1][3]
Fragment-Based Drug Discovery (FBDD)
This compound acts as an ideal "elaborated fragment." The phenylacetic acid moiety binds to polar pockets (e.g., Arg/Lys residues in kinase active sites), while the morpholine extends towards solvent-exposed regions, improving solubility.
PROTAC Linker Synthesis
In the design of PROTACs (Proteolysis Targeting Chimeras), the length and composition of the linker are vital. The CAS 521313-48-4 scaffold provides a rigid phenyl spacer with a solubilizing group, often used to connect an E3 ligase ligand (like Thalidomide) to a target protein warhead.
Visualization: Mechanistic Role
Figure 2: Functional utility of the scaffold in medicinal chemistry campaigns.
Part 6: Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Statement (GHS) | Code | Precaution |
| Harmful if swallowed | H302 | Wash hands thoroughly after handling. |
| Causes skin irritation | H315 | Wear protective gloves/clothing. |
| Causes serious eye irritation | H319 | Wear eye protection/face shield. |
| May cause respiratory irritation | H335 | Avoid breathing dust/fume. |
Storage: Store at +2°C to +8°C. Hygroscopic; keep under inert gas (Argon/Nitrogen) for long-term stability.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]
-
Di Fabio, R., et al. "Discovery process and pharmacological characterization of NK1 receptor antagonists."[1] Journal of Medicinal Chemistry, 2009, 52(10), 3238-47.[1] (Demonstrates utility of phenyl-morpholine scaffolds). [Link]
Sources
2-(4-(Morpholinomethyl)phenyl)acetic acid chemical properties
[1][2]
Executive Technical Summary
2-(4-(Morpholinomethyl)phenyl)acetic acid (CAS: 521313-48-4) is a bifunctional aromatic building block widely utilized in medicinal chemistry as a linker and solubility-enhancing scaffold.[1] Structurally, it consists of a phenylacetic acid core substituted at the para position with a morpholinomethyl moiety.
This compound is distinct due to its zwitterionic potential .[1] It possesses both an acidic center (carboxylic acid, pKa ~4.[1]3) and a basic center (tertiary morpholine amine, pKa ~7.8–8.2). This amphiphilic nature dictates its solubility profile, extraction protocols, and utility in fragment-based drug discovery (FBDD), where the morpholine ring often serves as a solvent-exposed solubilizing group.[1]
Chemical Identity
| Property | Detail |
| CAS Number | 521313-48-4 |
| IUPAC Name | 2-[4-(morpholin-4-ylmethyl)phenyl]acetic acid |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| SMILES | O=C(O)Cc1ccc(CN2CCOCC2)cc1 |
| Appearance | White to off-white crystalline solid |
Physicochemical Properties & Speciation
Understanding the ionization state of this molecule is critical for successful synthesis and purification. Unlike simple phenylacetic acids, the presence of the basic morpholine nitrogen creates a pH-dependent speciation profile.[1]
Key Parameters (Experimental & Predicted)
| Parameter | Value | Context |
| pKa (Acid) | ~4.2 | Carboxylic acid deprotonation |
| pKa (Base) | ~7.8 | Morpholine nitrogen protonation |
| LogP | 0.8 – 1.2 | Lipophilicity (pH dependent) |
| LogD (pH 7.4) | -0.5 to 0.1 | High water solubility at physiological pH |
| Melting Point | 110–115 °C | Typical range for zwitterionic solids |
Solubility & Speciation Logic
-
pH < 3 (Cationic): The molecule exists as the hydrochloride salt form (R-NH⁺ / R-COOH).[1] High solubility in water; low solubility in non-polar organics (DCM, Hexane).[1]
-
pH 4–7 (Zwitterionic): The isoelectric point (pI) lies in this range. The molecule exists largely as a zwitterion (R-NH⁺ / R-COO⁻).[1] This is often the region of minimum solubility in both water and organics, leading to precipitation during workup.
-
pH > 9 (Anionic): The molecule exists as the carboxylate salt (R-N / R-COO⁻).[1] High solubility in aqueous base.[1]
Diagram: pH-Dependent Speciation Flow
Caption: Speciation of 2-(4-(Morpholinomethyl)phenyl)acetic acid across pH gradients. Isolation is best achieved at the isoelectric point.
Synthetic Pathways
While several routes exist, the most robust laboratory-scale synthesis involves the nucleophilic substitution of 4-(bromomethyl)phenylacetic acid.[1] This avoids the use of unstable aldehydes required for reductive amination.
Primary Route: Nucleophilic Displacement
This pathway utilizes 4-(Bromomethyl)phenylacetic acid (CAS 13737-36-5) as the electrophile.[1]
Protocol:
-
Reagents: 4-(Bromomethyl)phenylacetic acid (1.0 eq), Morpholine (2.5 eq).[1]
-
Solvent: THF or DMF (Anhydrous).[1]
-
Conditions: Stir at 0°C to RT for 4–12 hours.
-
Mechanism: The excess morpholine acts as both the nucleophile and the base to scavenge the HBr generated.
-
Workup (Critical):
Alternative Route: Reductive Amination
Useful if the aldehyde precursor (4-formylphenylacetic acid) is available.[1]
-
Reagents: 4-Formylphenylacetic acid + Morpholine + NaBH(OAc)₃.[1]
-
Note: This route is milder but requires careful chromatographic purification to remove boron byproducts.[1]
Diagram: Synthetic Workflow
Caption: Optimized synthetic route via SN2 displacement, highlighting the critical pH adjustment step for isolation.
Analytical Characterization
Confirming the structure requires specific attention to the benzylic protons, which appear as distinct singlets.
1H NMR (DMSO-d₆, 400 MHz)
-
δ 12.3 ppm (bs, 1H): Carboxylic acid proton (-COOH ).[1] Broad; may not be visible if exchanged.[1][2]
-
δ 7.2–7.3 ppm (m, 4H): Aromatic protons (AA'BB' system).[1]
-
δ 3.58 ppm (t, 4H): Morpholine protons adjacent to oxygen (-CH₂-O -CH₂-).[1]
-
δ 3.52 ppm (s, 2H): Benzylic protons adjacent to carboxylic acid (Ph-CH ₂-COOH).[1]
-
δ 3.44 ppm (s, 2H): Benzylic protons adjacent to nitrogen (Ph-CH ₂-N).[1] Note: These two singlets are key diagnostic peaks.
-
δ 2.30 ppm (t, 4H): Morpholine protons adjacent to nitrogen (-CH₂-N -CH₂-).[1]
Mass Spectrometry (LC-MS)[2]
Reactivity & Stability Profile
Chemical Stability
-
Oxidation: The morpholine nitrogen is susceptible to oxidation by peroxides (e.g., mCPBA, H₂O₂) to form the N-oxide .[1] Avoid oxidizing conditions unless intended.[1]
-
Esterification: The carboxylic acid undergoes standard Fisher esterification or coupling with amines (EDC/HOBt) to form amides. This is the primary utility of the molecule in drug synthesis.
-
Shelf Life: Stable at room temperature if stored dry.[1] Hygroscopic in salt forms (HCl).[1]
Handling & Safety[2][5][10][11][12][13][14]
-
Hazards:
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
-
Storage: Keep container tightly closed in a dry, well-ventilated place.
References
-
Sigma-Aldrich. 2-(4-(Morpholinomethyl)phenyl)acetic acid Product Sheet. CAS: 521313-48-4.[1] Available at: [1]
-
PubChem. Phenylacetic Acid Derivatives & Properties.[1][5] National Library of Medicine.[1] Available at: [1]
-
TCI Chemicals. Safety Data Sheet: 4-(Bromomethyl)phenylacetic Acid (Precursor). Available at: [1]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid derivatives.[1][2] (General synthetic methodology for phenylacetic acids).[1][6][2] Available at: [1]
Sources
- 1. 2-(4-(Morpholinomethyl)phenyl)acetic acid | 521313-48-4 [sigmaaldrich.com]
- 2. inventivapharma.com [inventivapharma.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
An In-depth Technical Guide to the Synthesis of 2-(4-(Morpholinomethyl)phenyl)acetic Acid
This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 2-(4-(morpholinomethyl)phenyl)acetic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and experimental rationale.
Introduction and Strategic Overview
2-(4-(Morpholinomethyl)phenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a morpholinomethyl group at the para position. This structural motif is of significant interest in medicinal chemistry due to the favorable physicochemical properties conferred by the morpholine ring, including improved aqueous solubility and metabolic stability.
The synthetic strategy outlined herein is a robust two-step process commencing with the commercially available and cost-effective starting material, p-toluacetic acid. The core logic of this pathway is to first functionalize the benzylic methyl group to create a reactive intermediate, which then undergoes nucleophilic substitution with morpholine to yield the final product.
The chosen pathway is depicted in the workflow diagram below:
Caption: High-level overview of the two-step synthesis pathway.
Step 1: Synthesis of 4-(Bromomethyl)phenylacetic Acid
The initial step involves the radical bromination of p-toluacetic acid to form the key intermediate, 4-(bromomethyl)phenylacetic acid. This reaction selectively targets the benzylic protons of the methyl group, which are significantly more reactive towards radical halogenation than the aromatic protons.
Mechanistic Rationale
The reaction proceeds via a free radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from N-bromosuccinimide (NBS). The bromine radical then abstracts a hydrogen atom from the benzylic position of p-toluacetic acid, forming a resonance-stabilized benzyl radical. This radical then reacts with another molecule of NBS to propagate the chain and form the desired product. The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as aromatic bromination.
Detailed Experimental Protocol
A detailed procedure for the synthesis of 4-(bromomethyl)phenylacetic acid from p-toluacetic acid is outlined in a patent, which describes the use of NBS and a radical initiator in a suitable solvent.[1]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| p-Toluacetic acid | 150.17 | 24 g | 0.16 |
| N-Bromosuccinimide (NBS) | 177.98 | 30 g | 0.17 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.6 g | 0.0037 |
| Chlorobenzene | 112.56 | 80 mL | - |
Procedure:
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add p-toluacetic acid (24 g), chlorobenzene (80 mL), N-bromosuccinimide (30 g), and azobisisobutyronitrile (0.6 g).[1]
-
With mechanical stirring, heat the reaction mixture to 85 °C. The initiation of the reaction is often accompanied by an exotherm, which may cause the temperature to rise to approximately 110 °C.[1]
-
Maintain the reaction temperature between 90-110 °C for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, cool the mixture to room temperature to allow for the precipitation of the solid product.[1]
-
Collect the precipitate by filtration and wash the filter cake thoroughly with water.
-
Dry the resulting white solid to yield 4-(bromomethyl)phenylacetic acid.
Expected Yield and Purity:
Based on the provided literature, this method can produce the target intermediate with a yield of approximately 90% and an HPLC purity of over 98%.[1]
Step 2: Synthesis of 2-(4-(Morpholinomethyl)phenyl)acetic Acid
The second and final step is the nucleophilic substitution of the benzylic bromide with morpholine. This reaction proceeds via an SN2 mechanism, where the nitrogen atom of morpholine acts as the nucleophile, displacing the bromide ion.
Causality Behind Experimental Choices
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or a polar protic solvent like methanol or ethanol is suitable for this reaction. Polar solvents help to dissolve the reactants and stabilize the transition state.
-
Base: An excess of morpholine can be used to act as both the nucleophile and the base to neutralize the hydrobromic acid byproduct. Alternatively, a non-nucleophilic base such as triethylamine or potassium carbonate can be added to the reaction mixture. This prevents the protonation of the morpholine nucleophile, which would render it unreactive.
-
Temperature: The reaction is typically carried out at a moderately elevated temperature to increase the reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-(Bromomethyl)phenylacetic acid | 229.07 | 10 g | 0.044 |
| Morpholine | 87.12 | 11.4 g (11.4 mL) | 0.131 |
| Triethylamine | 101.19 | 6.7 g (9.2 mL) | 0.066 |
| Methanol | 32.04 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-(bromomethyl)phenylacetic acid (10 g) in methanol (100 mL).
-
To this solution, add morpholine (11.4 mL), followed by the dropwise addition of triethylamine (9.2 mL).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., a mixture of water and isopropanol).
-
Adjust the pH to the isoelectric point of the amino acid to precipitate the product. This can be achieved by the careful addition of an acid (e.g., dilute HCl).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-(4-(morpholinomethyl)phenyl)acetic acid.
Data Summary Table:
| Step | Starting Material | Product | Key Reagents | Solvent | Typical Yield | Purity |
| 1 | p-Toluacetic acid | 4-(Bromomethyl)phenylacetic acid | NBS, AIBN | Chlorobenzene | ~90%[1] | >98% (HPLC)[1] |
| 2 | 4-(Bromomethyl)phenylacetic acid | 2-(4-(Morpholinomethyl)phenyl)acetic acid | Morpholine, Triethylamine | Methanol | - | - |
Note: The yield and purity for Step 2 are not explicitly provided in the search results and would need to be determined experimentally.
Visualization of the Synthesis Pathway
The overall transformation can be visualized as follows:
Caption: Detailed two-step synthesis of 2-(4-(morpholinomethyl)phenyl)acetic acid.
Conclusion and Future Perspectives
The described two-step synthesis provides a practical and efficient route to 2-(4-(morpholinomethyl)phenyl)acetic acid. The starting materials are readily available, and the reaction conditions are well-established and scalable. Further optimization of the second step, including screening of different bases and solvent systems, could potentially improve the overall yield and purity of the final product. This synthetic guide serves as a valuable resource for researchers requiring access to this important chemical entity for their drug discovery and development programs.
References
-
Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
- Google Patents. (n.d.). A kind of preparation method to bromomethyl phenylacetic acid.
- Google Patents. (n.d.). Preparation method of 4-methylthio phenylacetic acid.
-
Erowid. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]
-
ResearchGate. (2018). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,4,6-trimethylphenylacetic acid.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. Retrieved from [Link]
- Google Patents. (n.d.). A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Retrieved from https://patents.google.
-
PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis of morpholine derivatives.
-
NIH. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]
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An In-Depth Technical Guide on the Safety and Handling of 2-(4-(Morpholinomethyl)phenyl)acetic acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(4-(Morpholinomethyl)phenyl)acetic acid, tailored for researchers, scientists, and professionals in the field of drug development. The information herein is synthesized from authoritative safety data sheets and established chemical safety practices to ensure a thorough understanding of the compound's characteristics and the mitigation of potential risks.
Section 1: Compound Profile and Hazard Identification
2-(4-(Morpholinomethyl)phenyl)acetic acid is a substituted phenylacetic acid derivative containing a morpholine moiety. While specific toxicological data for this compound is not extensively published, its structural components—phenylacetic acid and morpholine—provide a basis for assessing its potential hazards. Phenylacetic acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Morpholine is a flammable liquid and vapor, and can be corrosive.[3][4][5][6] Therefore, a cautious approach is warranted when handling this compound.
1.1 Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. Below is a summary of the known properties of the parent compounds, which should be considered indicative for the derivative.
| Property | Phenylacetic Acid | Morpholine |
| Appearance | Off-white powder/solid[7] | Colorless liquid[3] |
| Odor | Organic[7] | Amine-like |
| Flammability | Not classified as flammable[8] | Flammable liquid and vapor[3][4] |
| Solubility | Soluble in water[7] | Miscible with water[9] |
1.2 Hazard Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the anticipated hazards for 2-(4-(Morpholinomethyl)phenyl)acetic acid are extrapolated from its constituent parts.
-
Acute Oral Toxicity: May be harmful if swallowed.[7]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
2.1 Engineering Controls
The primary line of defense is to handle the compound in a controlled environment.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[4][5][6]
-
Containment: For procedures that may generate dust or aerosols, use of a glove box or other containment systems is recommended.
2.2 Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[10]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3][11] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[12] Nitrile rubber gloves are a common and effective choice for handling many chemicals.[13][14] It is advisable to change gloves frequently, especially if they become contaminated.[15]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or increased exposure risk, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.
Caption: PPE Selection Workflow for Handling the Compound.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.
3.1 Handling
3.2 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5][6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Store in a locked cabinet or other secure area.[4]
Section 4: Emergency Procedures
Preparedness for emergencies is a cornerstone of laboratory safety. The following procedures should be in place.
4.1 First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][7]
-
After Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
After Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][7]
-
After Swallowing: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[6][7]
4.2 Accidental Release Measures
In the event of a spill, follow a structured response to contain and clean up the material safely.
-
Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection.[6] Avoid breathing dust or vapors.[6]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[6][12]
-
Methods for Cleaning Up: For solid spills, gently sweep or vacuum up the material and place it in a suitable container for disposal.[1] Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.[5][12]
Caption: Step-by-Step Spill Response Workflow.
Section 5: Toxicological Information and Disposal Considerations
While specific toxicological studies on 2-(4-(Morpholinomethyl)phenyl)acetic acid are limited, the toxicity of its parent compounds provides valuable insight. Phenylacetic acid has been studied for its potential therapeutic effects and dose-limiting toxicities, which include central nervous system depression at high concentrations.[16] Some phenoxyacetic acid derivatives have been associated with toxicity in cases of ingestion.[17][18]
5.1 Toxicological Summary
-
Acute Effects: Expected to cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion may be harmful.[7]
-
Chronic Effects: No specific data is available for the compound. Long-term exposure to related compounds can have varied effects, and therefore, chronic exposure should be minimized.
5.2 Disposal Considerations
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.
-
Empty Containers: Even empty containers may retain product residue and should be treated as hazardous. Do not reuse empty containers.
References
- Santa Cruz Biotechnology. (n.d.). Morpholine Safety Data Sheet.
- Chemovar. (2025).
- Chemos GmbH & Co.KG. (2019).
- CDH Fine Chemical. (n.d.).
- CPAChem. (2023).
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Thermo Fisher Scientific. (2011).
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic acid.
- Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?
- Loba Chemie. (2015). Phenylacetic Acid MSDS.
- Chemos GmbH & Co.KG. (2020).
- 24d.info. (2020). Toxicology of 2,4-D.
- INCHEM. (1995). Morpholine (HSG 92, 1995).
- RIFM. (2022). RIFM fragrance ingredient safety assessment, phenylacetic acid, CAS Registry Number 103-82-2.
- PubMed. (n.d.). A fatal intoxication from ingestion of 2-methyl-4-chlorophenoxyacetic acid (MCPA).
- 3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Sigma-Aldrich. (2024).
- Quicktest. (2022). Safety equipment, PPE, for handling acids.
- NICNAS. (2014). PHENYLACETIC ACID C8H8O2.
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Pre-Clinical Evaluation Strategy: 2-(4-(morpholinomethyl)phenyl)acetic acid
Executive Summary & Compound Rationale
2-(4-(morpholinomethyl)phenyl)acetic acid represents a hybrid pharmacophore combining a phenylacetic acid (PAA) core with a morpholine side chain.[1] This structural duality necessitates a bifurcated screening strategy. The PAA moiety suggests potential activity as a Non-Steroidal Anti-Inflammatory Drug (NSAID) via Cyclooxygenase (COX) inhibition, similar to Diclofenac or Felbinac. Conversely, the morpholine ring is a "privileged structure" frequently utilized to modulate solubility and target kinase ATP-binding pockets (e.g., PI3K/mTOR pathways).
This guide outlines a Go/No-Go screening cascade designed to validate the compound's identity, physicochemical druggability, safety profile, and primary pharmacological efficacy.
Structural Pharmacophore Analysis[1]
-
Acidic Tail (PAA): Primary driver for COX enzyme binding (Arg-120 interaction in COX-1/2).[1]
-
Basic Head (Morpholine): Modulates lipophilicity (LogP) and provides a hydrogen bond acceptor; potentially improves oral bioavailability compared to pure phenylacetic acids.[1]
-
Linker (Methyl group): Provides rotational freedom, affecting binding pocket fit.[1]
Phase I: Chemoinformatics & Physicochemical Profiling[1]
Before biological assays, the compound must undergo physicochemical characterization to ensure "druggability." The presence of both a carboxylic acid (pKa ~4.[2]3) and a morpholine nitrogen (pKa ~8.[1]3) implies this molecule exists as a zwitterion at physiological pH.[1]
In Silico Predictions (Standardized)
| Property | Predicted Value | Implication |
| Molecular Weight | ~235.28 g/mol | High oral absorption potential (<500 Da).[1] |
| cLogP | 1.2 – 1.8 | Ideal lipophilicity for membrane permeability.[1] |
| H-Bond Donors | 1 (COOH) | Good permeability.[1] |
| H-Bond Acceptors | 3 (N, O, OH) | Sufficient for target interaction.[1] |
| Rotatable Bonds | 4 | Flexible adaptation to binding pockets.[1] |
Solubility & Ionization Protocol
Objective: Determine aqueous solubility at pH 1.2 (Gastric), 7.4 (Blood), and stability.
Protocol:
-
Preparation: Dissolve 10 mg of compound in DMSO (Stock: 10 mM).
-
Shake-Flask Method: Add excess solid compound to phosphate buffer (pH 7.4). Shake for 24h at 25°C.
-
Analysis: Filter supernatant (0.45 µm PTFE) and analyze via HPLC-UV (254 nm).
-
Zwitterion Check: Perform potentiometric titration to confirm the isoelectric point (pI).[1] Note: Minimum solubility is expected near the pI.
Phase II: In Vitro Toxicology (Safety Screen)[1]
To establish a therapeutic window, we must first determine the concentration causing 50% cell death (
Cytotoxicity Assay (MTT)
Cell Lines:
Protocol Steps:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Dosing: Treat with serial dilutions of the compound (0.1 µM to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation:
[1]
Go/No-Go Decision: If
Phase III: Pharmacological Target Screening (Efficacy)[1]
Given the PAA core, the primary hypothesis is anti-inflammatory activity.
Primary Screen: COX-1 vs. COX-2 Inhibition
Rationale: Phenylacetic acids inhibit Cyclooxygenase (COX).[1] Selectivity for COX-2 is desirable to reduce gastric side effects.[1]
Methodology (Fluorometric Inhibitor Screening):
-
Mechanism: COX catalyzes Arachidonic Acid
PGG2 PGH2.[1] The assay measures the peroxidase activity of the heme cofactor. -
Reagents: Ovine COX-1, Human recombinant COX-2, Arachidonic Acid, ADHP (10-acetyl-3,7-dihydroxyphenoxazine).[1]
Protocol:
-
Incubation: Mix enzyme (COX-1 or COX-2) with inhibitor (Test Compound) in Tris-HCl buffer (pH 8.0). Incubate 10 min.
-
Initiation: Add Arachidonic Acid and ADHP substrate.[1]
-
Reaction: Incubate 2 min at RT.
-
Measurement: Read fluorescence (Ex 535 nm / Em 587 nm). Resorufin production is proportional to COX activity.[1]
-
Data Analysis: Calculate
for both isoforms. Calculate Selectivity Index ( ).
Secondary Screen: Anti-Proliferative Potential
Rationale: Morpholine derivatives often exhibit kinase inhibitory activity.[1] Target: Screen against A549 (Lung) and MCF-7 (Breast) lines using the MTT protocol described in Section 3.1.[1]
Visualizing the Screening Logic
The following diagram illustrates the critical path for decision-making.
Figure 1: Decision tree for the preliminary screening of the target molecule. Blue nodes represent characterization, Yellow represents safety gates, and Green represents efficacy targets.
Mechanism of Action (Hypothetical)
Understanding the COX inhibition pathway is vital for interpreting Phase 3 data.
Figure 2: Proposed Mechanism of Action.[1] The phenylacetic acid moiety competes with Arachidonic Acid for the Arg-120 residue in the COX channel.
Data Reporting Standards
All experimental data should be tabulated for cross-study comparison.
Table 1: Minimum Reporting Requirements
| Assay Type | Metric | Acceptance Criteria (Hit) |
|---|
| Solubility | Kinetic Solubility (pH 7.4) |
References
-
PubChem. Phenylacetic Acid Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Kumari, A. et al. Morpholine as a privileged scaffold in medicinal chemistry.[1] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6] This review details the pharmacokinetic benefits of the morpholine ring.[5]
-
FDA Guidance for Industry. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.[1] Available at: [Link][1]
Sources
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- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
Methodological & Application
Application Note: A Senior Scientist's Guide to the Synthesis of Morpholine Derivatives for Drug Discovery and Development
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the antibiotic Linezolid, the kinase inhibitor Gefitinib, and the antidepressant Reboxetine.[1][2] Its prevalence stems from its unique combination of properties: the ether oxygen acts as a hydrogen bond acceptor, improving solubility and pharmacokinetic properties, while the tertiary amine provides a key site for molecular interactions and further functionalization.[2] However, the synthesis of specifically substituted morpholine derivatives presents a significant challenge, requiring careful strategic planning to control regioselectivity and stereochemistry.
This guide moves beyond simple procedural lists to provide an in-depth analysis of key synthetic strategies. As a senior application scientist, my focus is on the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in robust chemical principles. We will explore classical methods, modern high-efficiency annulations, intramolecular cyclizations for complex targets, and powerful multicomponent reactions for rapid library synthesis.
Strategic Blueprint for Morpholine Synthesis
The selection of a synthetic route depends critically on the desired substitution pattern, scale, and available starting materials. The following diagram provides a high-level overview of the primary disconnection strategies that will be detailed in this application note.
Caption: Overview of primary synthetic routes to the morpholine core.
Strategy 1: Cyclization of Diethanolamine Analogues (The Classical Approach)
Principle & Causality: This is the most traditional method, typically employed for bulk synthesis of the parent morpholine or simple N-substituted derivatives. The reaction proceeds via an acid-catalyzed intramolecular dehydration (SN2) of a diethanolamine derivative. Concentrated acids like sulfuric or hydrochloric acid act as both the catalyst and a dehydrating agent.[3] While straightforward, the harsh conditions (high temperatures, strong acids) limit its application to robust substrates and make it unsuitable for delicate or complex molecules with sensitive functional groups.[3]
Protocol 1.1: Synthesis of N-Phenylmorpholine via Acid-Catalyzed Dehydration
This protocol details the synthesis of N-phenylmorpholine from the commercially available N-phenyldiethanolamine.
Experimental Workflow:
Caption: Workflow for classical N-phenylmorpholine synthesis.
Step-by-Step Methodology:
-
Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a heating mantle, and a distillation head connected to a condenser and receiving flask.
-
Acidification: Charge the flask with N-phenyldiethanolamine (1.0 eq). With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid (e.g., 70% H₂SO₄) (1.0-1.2 eq). The addition is highly exothermic.
-
Dehydration: Heat the mixture to 180–210°C.[3] Water will begin to distill from the reaction mixture. Continue heating for several hours (typically 10-15 hours) until water evolution ceases.[3]
-
Work-up: Allow the reaction to cool to below 100°C. Slowly and carefully, add the viscous mixture to a beaker containing crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. The mixture should be cooled in an ice bath during this process.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., toluene or diethyl ether) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure N-phenylmorpholine.
Self-Validation & Troubleshooting:
| Problem | Potential Cause | Solution | Reference |
| Low Yield / Dark Product | Temperature too low (incomplete reaction) or too high (charring). | Use a calibrated high-temperature thermometer and a reliable heating mantle to maintain a stable temperature between 180-210°C. | [3] |
| Incomplete Reaction | Insufficient reaction time or improper acid concentration. | Ensure the reaction is heated for at least 15 hours or until water distillation stops. Verify the concentration and stoichiometry of the acid. | [3] |
| Difficult Purification | Product is hygroscopic; residual water present. | After neutralization and extraction, ensure the organic phase is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before distillation. | [3] |
Strategy 2: Annulation of 1,2-Amino Alcohols (A Versatile & Green Approach)
Principle & Causality: This modern strategy involves reacting a 1,2-amino alcohol with a two-carbon electrophile, followed by cyclization. This approach offers superior functional group tolerance and avoids the harsh conditions of classical dehydration. A recently developed, highly efficient protocol uses ethylene sulfate (ES) as the C2-electrophile.[4][5] ES is a crystalline solid, making it easier and safer to handle than gaseous ethylene oxide. The reaction proceeds in two stages: a selective N-alkylation to form a stable zwitterionic intermediate, followed by a base-mediated intramolecular SN2 cyclization where the alkoxide displaces the sulfate leaving group.[5]
Protocol 2.1: Two-Step, One-Pot Synthesis of a Morpholine from a 1,2-Amino Alcohol and Ethylene Sulfate
This protocol is adapted from a high-yielding, redox-neutral method suitable for a wide range of substituted amino alcohols.[4][5]
Reaction Mechanism & Workflow:
Caption: Workflow for morpholine synthesis via ethylene sulfate annulation.
Step-by-Step Methodology:
-
N-Alkylation: To a solution of the 1,2-amino alcohol (1.0 eq) in acetonitrile, add ethylene sulfate (1.0-1.1 eq) in one portion at room temperature.[3][5]
-
Intermediate Formation: Stir the reaction at room temperature. The zwitterionic intermediate often precipitates from the solution as a white solid over several hours. The reaction progress can be monitored by TLC or LC-MS until the starting amino alcohol is consumed.
-
Isolation (Optional but Recommended): The zwitterionic intermediate can be isolated by simple filtration, washed with cold acetonitrile, and dried under vacuum. This intermediate is often stable and can be stored.[5]
-
Cyclization: Suspend the isolated zwitterion (or the crude reaction mixture from step 2 after solvent removal) in tetrahydrofuran (THF). Add a solution of potassium tert-butoxide (tBuOK) (1.1 eq) in THF dropwise at room temperature.[4]
-
Reaction Completion: Stir the mixture at room temperature for 1-4 hours until the cyclization is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired morpholine derivative.
Expertise & Trustworthiness:
-
Why Acetonitrile? Acetonitrile is a polar aprotic solvent that facilitates the SN2 reaction while often allowing for the precipitation of the zwitterionic product, simplifying its isolation and purification.
-
Why tBuOK? Potassium tert-butoxide is a strong, non-nucleophilic base. Its role is solely to deprotonate the hydroxyl group, forming the alkoxide necessary for the intramolecular cyclization, without competing in other side reactions.
-
Self-Validation: The formation and isolation of the stable zwitterionic intermediate provide a critical checkpoint. Full characterization (NMR, MS) of this intermediate confirms the success of the first step before proceeding, ensuring a more predictable outcome for the final cyclization. This two-step process allows for high purity of the final product.[5]
Strategy 3: Intramolecular Cyclization of Alkenols
Principle & Causality: This strategy is powerful for synthesizing stereodefined or complex morpholine derivatives. It involves constructing an acyclic precursor containing both the amine and alcohol functionalities, along with a tethered alkene. The morpholine ring is then formed via an intramolecular hydroalkoxylation reaction, where the hydroxyl group adds across the double bond.[4] Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are effective catalysts, activating the alkene towards nucleophilic attack by the tethered alcohol.[6] This method provides excellent control over ring size and can be highly diastereoselective.
Protocol 3.1: BF₃·OEt₂-Mediated Synthesis of a Substituted Morpholine
This protocol is based on the intramolecular hydroalkoxylation of a nitrogen-tethered alkenol.[4][6]
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize the required N-tethered alkenol precursor. A common method is the N-alkylation of an amino alcohol with an allyl halide.[2]
-
Reaction Setup: Dissolve the N-tethered alkenol (1.0 eq) in an anhydrous solvent such as chloroform (CHCl₃) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution to 0°C. Add boron trifluoride etherate (BF₃·OEt₂) (1.2 eq) dropwise via syringe.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-24 hours.[6] Monitor the disappearance of the starting material by TLC.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by flash column chromatography to yield the substituted morpholine.
Strategy 4: The Ugi Multicomponent Reaction (Rapid Library Generation)
Principle & Causality: The Ugi four-component reaction (Ugi-4CR) is a cornerstone of diversity-oriented synthesis.[7][8] It combines an aldehyde, a primary amine, an isocyanide, and a carboxylic acid in a single step to produce an α-acylamino amide. By choosing a bifunctional starting material, such as an amino alcohol, the resulting Ugi product contains the necessary functionalities for a subsequent cyclization step. This approach allows for the rapid assembly of highly substituted morpholines from simple, readily available building blocks, making it ideal for generating libraries of compounds in drug discovery.[6][9]
Protocol 4.1: De Novo Synthesis of a 3,3-Disubstituted Morpholine
This protocol describes a two-step, one-pot procedure involving an Ugi reaction followed by a base-mediated intramolecular cyclization.[9]
Ugi Reaction and Cyclization Workflow:
Sources
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- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes & Protocols: A Multi-Assay Strategy for Characterizing the Anti-Inflammatory Activity of 2-(4-(morpholinomethyl)phenyl)acetic acid
Abstract
This guide provides a comprehensive, multi-tiered strategy for evaluating the anti-inflammatory potential of 2-(4-(morpholinomethyl)phenyl)acetic acid. Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including diclofenac.[1] The inclusion of a morpholine moiety, a privileged pharmacophore in medicinal chemistry, may enhance pharmacokinetic properties and introduce novel biological interactions.[2][3] Our approach is designed for researchers in drug development and pharmacology, detailing an integrated workflow from broad cell-based screening to specific mechanistic assays. We present validated, step-by-step protocols for assessing the compound's effects on nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, its influence on the master inflammatory regulator NF-κB, and its direct inhibitory activity on the COX-2 enzyme. This strategic pipeline enables a robust characterization of the compound's efficacy and primary mechanism of action.
Introduction: Rationale for a Phenylacetic Acid Derivative
The core structure, 2-phenylacetic acid, is a known scaffold for anti-inflammatory agents.[4] These compounds frequently exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. The specific compound, 2-(4-(morpholinomethyl)phenyl)acetic acid, combines this classic NSAID-like backbone with a morpholine group. The morpholine ring is not merely a passive addition; it is known to modulate aqueous solubility and membrane permeability, factors crucial for bioavailability.[3] Furthermore, various morpholine derivatives have demonstrated diverse pharmacological activities, including anti-inflammatory effects, by potentially interacting with key biological targets beyond COX enzymes.[5][6][7]
This structural combination warrants a multi-faceted investigation. A thorough evaluation must determine not only if the compound is anti-inflammatory but also how. Our proposed workflow is designed to answer these questions systematically.
Integrated Experimental Strategy
A hierarchical approach is recommended to efficiently screen and characterize the compound. The workflow begins with a robust cell-based model to confirm general anti-inflammatory activity and rule out cytotoxicity. Positive results then lead to more focused mechanistic assays to pinpoint the molecular target(s).
Caption: High-level workflow for anti-inflammatory compound validation.
Phase 1: Cell-Based Anti-Inflammatory Screening
This phase utilizes the murine macrophage cell line RAW 264.7, a cornerstone model for studying inflammation. Stimulation with bacterial lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), triggering a potent inflammatory response characterized by the release of NO and pro-inflammatory cytokines.[8][9]
Critical Preliminary Step: Cytotoxicity Assessment
Principle: It is imperative to distinguish a true anti-inflammatory effect from a reduction in inflammatory markers due to cell death. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability. This ensures that the concentrations of the test compound used in subsequent assays are non-toxic.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 2-(4-(morpholinomethyl)phenyl)acetic acid in DMEM. Replace the old media with 100 µL of media containing the test compound at various concentrations (e.g., 1 µM to 100 µM). Include a "vehicle control" (e.g., DMSO at its highest concentration used) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >90% viability for subsequent experiments.
Protocol: Inhibition of Nitric Oxide (NO) Production
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is upregulated upon LPS stimulation, producing large amounts of NO, a key inflammatory mediator. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[8]
Methodology
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.[10]
-
Pre-treatment: Remove the media and add 100 µL of fresh media containing non-toxic concentrations of the test compound. Include controls: Vehicle, Positive Control (e.g., 10 µM Dexamethasone), and Media only.
-
Scientist's Note: Pre-incubating with the compound for 1-2 hours allows it to enter the cells and act on its target before the inflammatory stimulus is introduced.
-
Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the "no treatment" control.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes.
-
-
Readout: Measure absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentration.
Protocol: Quantification of TNF-α and IL-6 by ELISA
Principle: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by LPS-activated macrophages.[11] An enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the cell supernatant.
Methodology
-
Sample Collection: Use the cell culture supernatant collected from the same experiment described in Section 3.2 (before adding Griess reagent).
-
ELISA Procedure: Perform the sandwich ELISA according to the manufacturer's protocol for commercially available TNF-α and IL-6 kits.[12][13]
-
Capture: A plate pre-coated with a capture antibody binds the cytokine from the supernatant.
-
Detection: A second, biotinylated detection antibody binds to a different epitope on the captured cytokine.[12]
-
Enzyme Conjugation: Streptavidin-HRP is added, which binds to the biotin.
-
Substrate Addition: A chromogenic substrate (like TMB) is added, which is converted by HRP to produce a colored product.
-
Stopping Reaction: The reaction is stopped with an acid, and the color intensity is measured.
-
-
Readout: Measure absorbance at 450 nm.
-
Analysis: Calculate the concentration of TNF-α and IL-6 (in pg/mL or ng/mL) by interpolating from a standard curve generated with recombinant cytokines.
Phase 2: Mechanistic Elucidation
Positive results in Phase 1 (i.e., significant reduction in NO and/or cytokines without toxicity) justify a deeper investigation into the compound's mechanism of action.
Protocol: NF-κB Nuclear Translocation Assay
Principle: The transcription factor NF-κB is a master regulator of inflammatory gene expression, including iNOS, COX-2, TNF-α, and IL-6. In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon LPS stimulation, IκBα is degraded, and NF-κB translocates to the nucleus to activate gene transcription.[14][15] Inhibiting this translocation is a key anti-inflammatory strategy.
Methodology (Immunofluorescence)
-
Cell Seeding: Seed RAW 264.7 cells on glass coverslips or in a black, clear-bottom 96-well imaging plate. Allow them to adhere overnight.
-
Treatment & Stimulation: Pre-treat the cells with the test compound for 1-2 hours, then stimulate with 1 µg/mL LPS for 30-60 minutes.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour.[15]
-
Primary Antibody: Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.[16]
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips or image the plate using a fluorescence microscope.
-
Analysis: Observe the localization of the p65 signal (green). In unstimulated or effectively treated cells, it will be predominantly cytoplasmic. In LPS-stimulated cells, it will co-localize with the DAPI signal (blue) in the nucleus. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.
Protocol: Direct COX-2 Enzyme Inhibition Assay
Principle: Given the phenylacetic acid scaffold, direct inhibition of the COX-2 enzyme is a highly probable mechanism. A cell-free enzymatic assay isolates the interaction between the compound and the purified enzyme, removing cellular complexities like uptake and metabolism. This fluorometric assay detects Prostaglandin G2, an intermediate product generated by COX-2 activity.[17][18]
Methodology (Using a Commercial Kit)
-
Reagent Preparation: Prepare reagents according to the manufacturer's protocol (e.g., Sigma-Aldrich MAK399, Cayman Chemical 701050). This typically involves reconstituting the human recombinant COX-2 enzyme and preparing the assay buffer, probe, and substrate (arachidonic acid).[17][19]
-
Reaction Setup: In a 96-well black plate, set up the following reactions:
-
Enzyme Control: COX-2 enzyme + Assay Buffer + Vehicle.
-
Inhibitor Control: COX-2 enzyme + Known COX-2 inhibitor (e.g., Celecoxib).
-
Test Compound: COX-2 enzyme + Test Compound at various concentrations.
-
Background Control: Assay Buffer (no enzyme).
-
-
Pre-incubation: Add the inhibitor or vehicle to the enzyme and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Kinetic Readout: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 15-30 minutes.
-
Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.
Data Interpretation and Presentation
Quantitative data should be summarized for clear comparison. The IC₅₀ (half-maximal inhibitory concentration) is a standard metric for potency.
Table 1: Example Anti-Inflammatory Profile of Compound X
| Assay | Endpoint Measured | IC₅₀ (µM) | Max Inhibition (%) |
|---|---|---|---|
| Cell Viability | MTT Reduction | > 100 | < 10% at 100 µM |
| NO Production | Nitrite Levels | 12.5 | 85% |
| TNF-α Release | Protein Concentration | 18.2 | 75% |
| IL-6 Release | Protein Concentration | 25.0 | 68% |
| COX-2 Activity | PGG₂ Formation | 5.3 | 95% |
Interpretation: The hypothetical data above suggests Compound X is a potent anti-inflammatory agent. Its low micromolar IC₅₀ in the direct COX-2 enzymatic assay, which is more potent than its IC₅₀ in the cell-based assays, strongly indicates that direct COX-2 inhibition is its primary mechanism of action. The compound is non-toxic at effective concentrations.
Overview of the Inflammatory Signaling Pathway
The following diagram illustrates the key nodes in the LPS-induced inflammatory pathway and indicates where the described assays intervene.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Conclusion
References
- MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- National Institutes of Health (NIH). (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.
- ResearchGate. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- ScienceDirect. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives.
- PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- National Institutes of Health (NIH). (n.d.). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp.
- PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- PubMed. (n.d.). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac).
- National Institutes of Health (NIH). (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
- National Center for Biotechnology Information (NCBI). (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- National Institutes of Health (NIH). (2024). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations.
- National Institutes of Health (NIH). (n.d.). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- MDPI. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis.
- Thermo Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-a.
- ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?.
- National Institutes of Health (NIH). (n.d.). Measurement of NF-κB activation in TLR-activated macrophages.
- ResearchGate. (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)....
- MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Odesa National University of Technology. (n.d.). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- National Institutes of Health (NIH). (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip.
- National Institutes of Health (NIH). (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- National Institutes of Health (NIH). (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
- ResearchGate. (2026). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads.
- MDPI. (n.d.). Diacerein Downregulates Nfkb, Induces ALP Activity and Inhibits Osteoblast Apoptosis in Alveolar Bone of Rats with Periodontitis.
- ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- ResearchGate. (2025). (PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- National Institutes of Health (NIH). (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases.
- National Institutes of Health (NIH). (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of.
- Universidad San Francisco de Quito USFQ. (n.d.). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype.
- Frontiers. (2024). Garcinone C inhibits pseudorabies virus replication through EGF/PI3K/Akt axis.
- ResearchGate. (2016). (PDF) morpholine antimicrobial activity.
- MDPI. (n.d.). Pathogenic and Clinical Relevance of Serum IL-17A and TNF-α in Systemic Lupus Erythematosus.
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Application Note: Development of a Stable Parenteral Formulation for 2-(4-(morpholinomethyl)phenyl)acetic acid
Abstract
Developing a stable liquid formulation for 2-(4-(morpholinomethyl)phenyl)acetic acid presents a distinct set of physicochemical challenges driven by its zwitterionic nature and the oxidative susceptibility of the morpholine ring. This Application Note details a systematic approach to pre-formulation characterization, pH-dependent solubility profiling, and excipient selection. We provide a validated protocol for mitigating N-oxide formation—the primary degradation pathway—through specific buffering and antioxidant strategies.[1] This guide is intended for formulation scientists targeting a stable parenteral or high-concentration oral solution.[1]
Physicochemical Profile & Pre-formulation Logic[1]
To formulate 2-(4-(morpholinomethyl)phenyl)acetic acid successfully, one must first map its ionization behavior. This molecule contains two ionizable centers:
The Zwitterionic Solubility Trap
At physiological pH (approx. 7.[1]4) and specifically near its isoelectric point (pI
Formulation Directive: To achieve high drug loading (>10 mg/mL), the formulation pH must be shifted away from the pI, targeting either the cationic state (pH < 4.0) or the anionic state (pH > 9.0).[1] However, for parenteral biocompatibility, extreme pH causes injection site pain.
Strategy: We will utilize a Salt Formation in Situ strategy combined with cosolvents to maintain solubility at a tolerable pH (e.g., pH 5.5–6.0 using a Citrate/Phosphate buffer system) or fully solubilize as the sodium salt at pH 7.5–8.0 if stability permits.
Degradation Chemistry: The Morpholine Risk
The morpholine moiety is structurally prone to N-oxidation , forming N-oxide degradants upon exposure to dissolved oxygen or peroxides in excipients (e.g., PEGs/Polysorbates). Additionally, the benzylic carbon (bridging the phenyl ring and morpholine) is a secondary site for oxidative attack.
Mechanism:
Trace metal ions (Fe, Cu) from manufacturing equipment or buffers catalyze this reaction. Therefore, chelation is mandatory.[1]
Experimental Protocols
Protocol A: pH-Solubility Profiling
Objective: To determine the precise pH window for optimal solubility.
Materials:
-
API: 2-(4-(morpholinomethyl)phenyl)acetic acid
-
Buffers: 50mM Citrate (pH 3–5), 50mM Phosphate (pH 6–8), 50mM Glycine (pH 9–10).
-
0.1N HCl and 0.1N NaOH for adjustment.[1]
Workflow:
-
Preparation: Weigh 50 mg of API into ten 2 mL HPLC vials.
-
Addition: Add 1.0 mL of respective buffer to each vial.
-
Equilibration: Shake at 25°C for 24 hours (thermomixer).
-
Measurement: Centrifuge (10,000 rpm, 5 min). Filter supernatant (0.22 µm PVDF).[1]
-
Analysis: Quantify concentration via HPLC-UV (254 nm).
-
Plotting: Graph Solubility (mg/mL) vs. pH.
Expected Outcome: A U-shaped curve with a solubility minimum (trough) near pH 6.3.[1]
Protocol B: Oxidative Stress Testing (Forced Degradation)
Objective: To validate the antioxidant system.
Materials:
-
Stock Solution: 1 mg/mL API in 50:50 Water:Acetonitrile.[1]
-
Stressor: 3% Hydrogen Peroxide (
).[1] -
Stabilizers: Sodium Metabisulfite (SMBS), Disodium EDTA.
Steps:
-
Control: API solution + Water.
-
Stress: API solution + 3%
(1:1 v/v). -
Protected: API solution + 0.1% SMBS + 0.05% EDTA + 3%
. -
Incubation: 60°C for 4 hours.
-
Analysis: Assess % recovery and % N-oxide impurity peak area.
Formulation Development Workflow
The following diagram illustrates the decision matrix for stabilizing this specific morpholine derivative.
Figure 1: Decision tree for formulating zwitterionic morpholine derivatives, prioritizing solubility adjustment followed by oxidative stabilization.
Manufacturing Protocol (Lab Scale)
To minimize N-oxide formation during compounding, oxygen exclusion is critical.[1]
Target Formulation (Prototype):
-
API: 10 mg/mL[1]
-
Buffer: 50 mM Sodium Phosphate (pH 7.5)
-
Tonicity: Sodium Chloride (to 290 mOsm/kg)
-
Chelator: Disodium EDTA (0.05% w/v)
-
Antioxidant: Sodium Metabisulfite (0.1% w/v) or Methionine
-
Gas: Nitrogen (High Purity)
Step-by-Step Procedure:
-
Deoxygenation (Sparging):
-
Excipient Dissolution:
-
API Solubilization:
-
Final Adjustment:
-
Filtration & Filling:
Analytical Method Parameters (HPLC)
To verify stability, the analytical method must separate the API from its N-oxide degradant.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Morpholine absorption) and 254 nm (Phenyl) |
| Retention Time | N-Oxide elutes earlier (more polar) than the parent API. |
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] (2003).[1][3][4][5] Defines the stability data package for registration.
-
Zhao, Z., et al. "Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist."[1][6] Journal of Pharmaceutical Sciences 93.8 (2004): 1957-1961.[1][6] (Describes the specific degradation mechanism of morpholine rings).
-
Waterman, K. C., et al. "Stabilization of pharmaceuticals to oxidative degradation."[1] Pharmaceutical Development and Technology 7.1 (2002): 1-32.[1] (Comprehensive review on antioxidant strategies including EDTA/Metabisulfite use).
-
Kuminek, G., et al. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs."[1] Crystal Growth & Design (2014).[1] (Explains the solubility physics of zwitterionic drugs).
Sources
- 1. 2-(4-(methylthio)phenyl)acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro ADME profiling of 2-(4-(morpholinomethyl)phenyl)acetic acid
Executive Summary & Strategic Rationale
This guide details the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling strategy for 2-(4-(morpholinomethyl)phenyl)acetic acid . This compound represents a classic zwitterionic lead scaffold often used in CNS and anti-inflammatory drug discovery.
Chemical Context:
-
Acidic Moiety: Phenylacetic acid (
).[1][2] -
Basic Moiety: Morpholine nitrogen (
).[1] -
Physiological State: At pH 7.4, the molecule exists primarily as a zwitterion (negative carboxylate, positive ammonium).[1]
The Challenge: Standard ADME protocols often fail zwitterions because their solubility and permeability are highly pH-dependent. Furthermore, phenylacetic acid derivatives carry a specific liability for acyl glucuronidation , a Phase II metabolic pathway linked to idiosyncratic drug toxicity (IDT).[1] This protocol is designed to de-risk these specific liabilities early in the development cycle.
Physicochemical Characterization (The Foundation)
Before biological assays, the ionization profile must be mapped to ensure assay buffers do not precipitate the compound.
Protocol 2.1: pH-Metric and LogD Profiling
Objective: Determine the isoelectric point (pI) where solubility is lowest and lipophilicity (LogD) is highest.
-
Method: Potentiometric Titration (e.g., Sirius T3 or equivalent).[1]
-
Reagents: 0.15 M KCl (ionic strength adjuster), 0.5 M HCl, 0.5 M KOH.
-
Procedure:
-
Dissolve 1 mg of compound in 10 mL water/methanol co-solvent (if intrinsic solubility is low).
-
Titrate from pH 2.0 to pH 12.0.
-
Data Output: Generate a distribution species plot.
-
Critical Insight: Perform all subsequent biological assays (Caco-2, Microsomes) at pH 7.4, but ensure stock solutions are prepared in slightly acidic or basic buffers (or DMSO) to avoid crashing out at the isoelectric point.
Permeability & Absorption[3]
Zwitterions often struggle with passive diffusion unless they can form an intramolecular ion pair ("chameleon effect").[1]
Protocol 3.1: Bi-Directional Caco-2 Permeability
Objective: Assess intestinal absorption and P-gp efflux liability.
-
System: Caco-2 cell monolayers (21-day culture) on Transwell® inserts.
-
Controls:
-
Workflow:
-
Apical to Basolateral (A-B): Load compound (10 µM) in HBSS (pH 6.5) to mimic the jejunum microclimate.
-
Basolateral to Apical (B-A): Load compound in HBSS (pH 7.4) to mimic plasma.
-
Incubation: 2 hours at 37°C.
-
Analysis: LC-MS/MS quantification of receiver compartments.
-
Calculation:
-
Acceptance Criteria: If Efflux Ratio (
) > 2.0, the compound is likely a P-gp substrate.[1]
Metabolic Stability & Safety (Critical Section)
This is the most critical module for this specific scaffold due to the Acyl Glucuronide (AG) risk.
Protocol 4.1: Metabolic Stability (Microsomes)
Objective: Determine intrinsic clearance (
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1]
-
Procedure:
-
Incubate 1 µM compound with 0.5 mg/mL HLM at 37°C.
-
Time points: 0, 5, 15, 30, 45, 60 min.[1]
-
Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
LC-MS/MS Analysis: Monitor parent depletion.
-
Protocol 4.2: Acyl Glucuronide Reactivity Assessment
Why this matters: Phenylacetic acids can form unstable acyl glucuronides that migrate and covalently bind to plasma proteins, causing immune-mediated toxicity.
-
System: Recombinant UGT1A1/1A9 or HLM + UDPGA (cofactor) + Alamethicin (pore former).[1]
-
Step 1: Formation: Incubate compound with HLM + UDPGA for 60 min.
-
Step 2: Degradation/Migration Kinetics:
-
Isolate the glucuronide metabolite via HPLC fraction collection.
-
Incubate the pure metabolite in phosphate buffer (pH 7.4) at 37°C.
-
Monitor degradation half-life (
).[1]
-
-
Risk Classification:
Visualization of Metabolic Pathways
The following diagram illustrates the dual metabolic risks: Phase I oxidation of the morpholine ring and Phase II conjugation of the carboxylic acid.
Figure 1: Metabolic fate of the scaffold.[1] The red pathway indicates the acyl glucuronidation liability specific to phenylacetic acids.
Distribution: Plasma Protein Binding (PPB)[1]
Protocol 6.1: Rapid Equilibrium Dialysis (RED)
-
Device: Thermo Scientific RED Device (8 kDa MWCO).
-
Procedure:
-
Spike human plasma with compound (final conc. 5 µM).
-
Add 200 µL spiked plasma to the donor chamber.
-
Add 350 µL PBS buffer to the receiver chamber.
-
Incubate 4 hours at 37°C on an orbital shaker.
-
Analysis: Calculate Fraction Unbound (
).
-
Summary of Deliverables
| Assay | Readout | Strategic Value |
| pKa / LogD | Species Distribution Plot | Defines buffer strategy for all downstream assays. |
| Caco-2 | Predicts oral bioavailability and BBB penetration. | |
| Microsomal Stability | Predicts hepatic clearance.[1] | |
| Acyl Glucuronidation | Degradation | Go/No-Go Decision: Eliminates toxic leads early.[1] |
| RED Binding | Determines free drug concentration available for efficacy.[1] |
References
-
Morpholine Scaffolds in Medicinal Chemistry: Kumari, A., & Singh, R. K. (2020).[1][4][5][6] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[4] Bioorganic Chemistry.[4][7][8]
-
Acyl Glucuronide Toxicity: Shipkova, M., et al. (2003).[1] Acyl glucuronide drug metabolites: Toxicological and analytical implications. Therapeutic Drug Monitoring.
-
ADME Guidelines: Di, L., & Kerns, E. (2015).[1] In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual.
-
Phenylacetic Acid Metabolism: Search results indicating phenylacetic acid as a substrate for UGT-mediated conjugation and potential for acyl migration.
Sources
- 1. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid [mdpi.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. (2R)-4-Morpholinyl(phenyl)acetic acid [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Cell-Based Assay Cascade for Efficacy Determination of 2-(4-(morpholinomethyl)phenyl)acetic acid
Introduction
2-(4-(morpholinomethyl)phenyl)acetic acid is a novel small molecule with structural similarities to the phenylacetic acid class of compounds. Derivatives of phenylacetic acid are known to be key building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Given this structural precedent, it is hypothesized that this compound may exert anti-inflammatory effects, potentially through the modulation of key enzymatic pathways responsible for inflammation.
This guide provides a comprehensive, tiered strategy for evaluating the therapeutic efficacy of 2-(4-(morpholinomethyl)phenyl)acetic acid using a robust cascade of cell-based assays. The protocols herein are designed for researchers in drug discovery and development, providing a logical framework from initial target engagement confirmation to the characterization of downstream cellular effects and cytotoxicity. We will focus on the cyclooxygenase-2 (COX-2) pathway, a critical mediator of inflammation and a common target for NSAIDs[2][3].
Hypothesized Mechanism of Action: COX-2 Inhibition
The inflammatory response is frequently mediated by the enzymatic conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes. Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducibly expressed at sites of inflammation[4][5]. The overexpression of COX-2 leads to a surge in prostaglandin E2 (PGE2), a key mediator of pain, swelling, and fever[2][6]. We hypothesize that 2-(4-(morpholinomethyl)phenyl)acetic acid acts as a selective inhibitor of COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins.
Caption: Hypothesized mechanism of 2-(4-(morpholinomethyl)phenyl)acetic acid via inhibition of the COX-2 pathway.
Experimental Strategy: A Three-Tiered Assay Cascade
A logical and resource-efficient approach to characterizing a novel compound involves a tiered screening cascade. This ensures that fundamental questions of target binding and cytotoxicity are answered before proceeding to more complex and resource-intensive mechanistic studies.
Caption: A tiered workflow for evaluating compound efficacy, from target engagement to safety profiling.
Tier 1: Primary Screening & Target Validation
The initial goal is to confirm that the compound directly interacts with its intended target, COX-2, and inhibits its enzymatic function within a cellular environment.
Assay 1: Cellular Thermal Shift Assay (CETSA) for COX-2 Target Engagement
Principle of the Assay: CETSA is a powerful method for verifying drug-target interaction in intact cells.[7][8][9] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[9] By heating cell lysates treated with the compound across a temperature gradient and quantifying the amount of soluble COX-2 remaining, a thermal shift indicates direct binding.[8][10]
Protocol:
-
Cell Culture and Treatment:
-
Culture human monocytic cells (e.g., THP-1) to a density of 1-2 x 10⁶ cells/mL.
-
Induce COX-2 expression by treating cells with 1 µg/mL Lipopolysaccharide (LPS) for 4-6 hours.
-
Aliquot the cell suspension into PCR tubes. Treat with a dose-response of 2-(4-(morpholinomethyl)phenyl)acetic acid (e.g., 0.1 to 100 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Heat the cell suspensions in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[7]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Quantify the amount of soluble COX-2 in each sample using a standard Western Blot or a quantitative ELISA specific for human COX-2.
-
Data Analysis and Interpretation: Plot the percentage of soluble COX-2 against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated samples indicates thermal stabilization and confirms direct target engagement.
| Treatment Group | Melting Temperature (Tm) | ΔTm (vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | 54.2 °C | - | Baseline thermal stability |
| Compound (10 µM) | 58.7 °C | +4.5 °C | Target Engagement Confirmed |
| Negative Control | N/A | N/A | No target protein present |
Assay 2: Prostaglandin E2 (PGE2) Immunoassay
Principle of the Assay: This assay quantifies the functional consequence of COX-2 inhibition. After stimulating cells with LPS to induce inflammation and COX-2 activity, the amount of PGE2 released into the cell culture supernatant is measured. A reduction in PGE2 levels in the presence of the compound demonstrates its inhibitory efficacy. This is typically measured using a competitive ELISA.[6][11]
Protocol:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 murine macrophages or THP-1 human monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 1 hour with a serial dilution of 2-(4-(morpholinomethyl)phenyl)acetic acid (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 10 µM Celecoxib).
-
Stimulate inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 18-24 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Carefully collect the supernatant for PGE2 analysis. Samples can be stored at -80°C if not analyzed immediately.
-
-
PGE2 Quantification:
-
Quantify the PGE2 concentration in the supernatant using a commercial Prostaglandin E2 competitive ELISA kit (e.g., from Thermo Fisher Scientific, R&D Systems, or Arbor Assays).[11][12][13] Follow the manufacturer's instructions precisely. The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 in the sample.[6]
-
Data Analysis and Interpretation: Calculate the PGE2 concentration for each sample based on the standard curve. Normalize the data to the LPS-stimulated (vehicle) control (representing 100% activity) and the unstimulated control (representing 0% activity). Plot the percent inhibition against the log concentration of the compound and fit a dose-response curve to determine the IC50 value.
| Parameter | Value | Interpretation |
| IC50 | 1.5 µM | The concentration at which the compound inhibits 50% of PGE2 production. |
| Emax | 98% | The maximum inhibition achieved at saturating concentrations. |
| Positive Control (Celecoxib) | >95% Inhibition | Confirms the assay is responsive to known COX-2 inhibitors. |
Tier 2: Mechanistic & Pathway Analysis
If the compound shows potent functional activity (low IC50), the next step is to investigate its effects on related inflammatory signaling pathways. This provides a broader understanding of its anti-inflammatory profile.
Assay 3: NF-κB Activation Reporter Assay
Principle of the Assay: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[14] Pro-inflammatory stimuli like TNF-α or LPS trigger a signaling cascade that leads to the translocation of the NF-κB p65 subunit to the nucleus, where it activates the transcription of inflammatory genes, including COX-2.[14][15] This assay uses a cell line engineered with a luciferase reporter gene under the control of an NF-κB response element.[16][17] Inhibition of NF-κB activation by the compound will result in a decreased luciferase signal.
Caption: Simplified NF-κB reporter assay pathway showing activation by TNF-α and subsequent luciferase expression.
Protocol:
-
Cell Culture:
-
Use a stable reporter cell line, such as HEK293-NF-κB-luc, which contains an integrated luciferase gene driven by an NF-κB promoter.[16]
-
Seed cells in a white, clear-bottom 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat cells with a dose-response of 2-(4-(morpholinomethyl)phenyl)acetic acid or controls for 1 hour.
-
Stimulate the NF-κB pathway by adding TNF-α to a final concentration of 10 ng/mL.
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the media and lyse the cells.
-
Measure luminescence using a commercial luciferase assay system (e.g., Promega's ONE-Glo™) and a plate-reading luminometer.
-
Data Analysis and Interpretation: Normalize the luminescence signal (Relative Light Units, RLU) to the TNF-α stimulated control. Plot the percent inhibition of the NF-κB signal against compound concentration to determine the IC50. This will show whether the compound has broader anti-inflammatory effects beyond direct COX-2 inhibition.
Tier 3: Safety & Therapeutic Window
A critical component of efficacy determination is ensuring that the observed effects are not a byproduct of cytotoxicity. This assay establishes the concentration at which the compound becomes toxic to cells.
Assay 4: Cell Viability (MTT/MTS) Assay
Principle of the Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial reductases that can convert the tetrazolium salt MTT (or MTS) into a colored formazan product, which can be quantified by absorbance.[18] A decrease in signal indicates a reduction in cell viability.
Protocol:
-
Cell Seeding and Treatment:
-
Seed the same cell line used for the efficacy assays (e.g., RAW 264.7) in a 96-well plate at 1 x 10⁵ cells/well.
-
Treat cells with the same dose range of the compound used in previous assays for 24 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT/MTS Reagent Addition:
-
Add the MTT or MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 2-4 hours at 37°C to allow for the conversion to formazan.
-
-
Quantification:
-
If using MTT, add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis and Interpretation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the log concentration of the compound to determine the 50% cytotoxic concentration (CC50).
Final Analysis: Selectivity Index (SI) The selectivity index is a critical measure of a compound's therapeutic window. It is the ratio of its cytotoxicity to its efficacy.
-
SI = CC50 / IC50
A higher SI value (ideally >10) is desirable, as it indicates that the compound is effective at concentrations far below those at which it causes toxicity.
| Parameter | Assay | Value |
| Efficacy | PGE2 Inhibition (IC50) | 1.5 µM |
| Cytotoxicity | Cell Viability (CC50) | 150 µM |
| Selectivity Index | SI = CC50 / IC50 | 100 |
An SI of 100 suggests a promising safety profile for the compound, warranting further investigation.
References
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De la Cuesta-Zuluaga, J., et al. (2017). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio, 8(1), e02153-16. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cox Screening. Retrieved from [Link]
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ScienceMadness. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetic acid. PubChem Compound Database. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1221-1226. Retrieved from [Link]
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Laufer, S. (2008). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 594, 103-112. Retrieved from [Link]
-
Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 299-305. Retrieved from [Link]
-
Mitchell, J. P., et al. (2016). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1390, 363-375. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-180. Retrieved from [Link]
-
Dou, L., et al. (2011). Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells. Therapeutic Apheresis and Dialysis, 15(4), 369-375. Retrieved from [Link]
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Zielenkiewicz, U., & Zielenkiewicz, P. (2015). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of Inflammation, 12, 5. Retrieved from [Link]
-
Chen, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(1), e4586. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Axxam. (n.d.). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA. Retrieved from [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Thio, C. (2012). What methods can be used to detect NF-kB activation? ResearchGate. Retrieved from [Link]
-
Rijo, P., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2356. Retrieved from [Link]
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Asadi, M., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 13(4), 305-310. Retrieved from [Link]
-
Stark, L. A. (2012). Assaying NF-κB activation and signaling from TNF receptors. Methods in Molecular Biology, 809, 25-39. Retrieved from [Link]
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Slideshare. (n.d.). Screening models for inflammatory drugs. Retrieved from [Link]
-
Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. Retrieved from [Link]
-
Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351119. Retrieved from [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2167-2178. Retrieved from [Link]
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Application Notes & Protocols: Elucidating the Mechanism of Action for 2-(4-(morpholinomethyl)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, serving as crucial building blocks in the synthesis of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[1] The novel compound, 2-(4-(morpholinomethyl)phenyl)acetic acid, shares structural similarities with known pharmacologically active agents, suggesting its potential as a therapeutic candidate. The morpholine moiety is often incorporated in medicinal chemistry to improve pharmacological properties. This document provides a comprehensive guide for researchers to systematically investigate the mechanism of action (MoA) of this compound, from initial target identification to in vivo validation of its anti-inflammatory effects.
The presented workflows are designed to be robust and self-validating, providing a clear rationale for experimental choices. This guide will empower researchers to generate high-quality, reproducible data to thoroughly characterize the pharmacological profile of 2-(4-(morpholinomethyl)phenyl)acetic acid.
Part 1: Unbiased Target Identification
Given that the direct molecular target of 2-(4-(morpholinomethyl)phenyl)acetic acid is unknown, an unbiased approach is essential to identify its protein binding partners. This can be achieved through a combination of label-free and affinity-based methods.
Experimental Workflow: Target Identification
Caption: Unbiased target identification workflow for 2-(4-(morpholinomethyl)phenyl)acetic acid.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for identifying drug-target engagement in a cellular context.[2][3][4] It relies on the principle that a protein's thermal stability is altered upon ligand binding.
Objective: To identify proteins that are thermally stabilized or destabilized by 2-(4-(morpholinomethyl)phenyl)acetic acid in intact cells.
Materials:
-
Cell line of interest (e.g., RAW 264.7 murine macrophages for inflammation studies)
-
2-(4-(morpholinomethyl)phenyl)acetic acid
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of 2-(4-(morpholinomethyl)phenyl)acetic acid or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.[2]
-
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by controlled cooling.[2]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.
-
-
Protein Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble proteins by SDS-PAGE and Western blotting for specific candidate proteins or by mass spectrometry for unbiased proteome-wide analysis.
-
Data Analysis:
-
Proteins that show increased abundance in the soluble fraction at higher temperatures in the presence of the compound are considered potential targets.
Protocol 2: Affinity-Based Pull-Down
This method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.[5][6]
Objective: To isolate and identify proteins that directly bind to 2-(4-(morpholinomethyl)phenyl)acetic acid.
Materials:
-
Biotinylated derivative of 2-(4-(morpholinomethyl)phenyl)acetic acid (requires chemical synthesis)
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Wash buffers
-
Elution buffer
Procedure:
-
Probe Immobilization:
-
Incubate the biotinylated compound with streptavidin-coated beads to immobilize it.
-
-
Protein Binding:
-
Incubate the bead-compound complex with cell lysate to allow for protein binding.
-
-
Washing:
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads.
-
-
Identification:
-
Identify the eluted proteins by mass spectrometry.
-
Part 2: In Vitro Validation of Anti-Inflammatory Activity
Based on the structural similarity of the compound to known NSAIDs, a primary hypothesis is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[7][8]
Signaling Pathway: Arachidonic Acid Cascade
Caption: The cyclooxygenase (COX) pathway and potential inhibition points.
Protocol 3: Cyclooxygenase (COX) Activity Assay
This assay directly measures the enzymatic activity of COX-1 and COX-2 in the presence of the test compound.[9][10][11][12]
Objective: To determine if 2-(4-(morpholinomethyl)phenyl)acetic acid inhibits the activity of COX-1 and/or COX-2.
Materials:
-
Commercially available COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
COX-1 and COX-2 specific inhibitors (as controls, e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plate
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the probe.
-
Add varying concentrations of 2-(4-(morpholinomethyl)phenyl)acetic acid or control inhibitors.
-
-
Initiate Reaction:
-
Add arachidonic acid to initiate the reaction.
-
-
Measurement:
-
Measure the fluorescence or absorbance over time using a plate reader. The signal is proportional to the COX activity.[9]
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(4-(morpholinomethyl)phenyl)acetic acid | Experimental | Experimental | Calculated |
| Ibuprofen (Reference) | ~15 | ~25 | ~0.6 |
| Celecoxib (Reference) | >100 | ~0.04 | >2500 |
| Table 1: Hypothetical Data for COX Inhibition Assay |
Part 3: Cellular Pathway Analysis
To understand the compound's effect on inflammatory signaling within a cellular context, key pathways and downstream mediators should be investigated.
Protocol 4: Prostaglandin E2 (PGE2) Immunoassay
This assay quantifies the production of PGE2, a key pro-inflammatory prostaglandin, by cells.[13][14][15][16]
Objective: To measure the effect of 2-(4-(morpholinomethyl)phenyl)acetic acid on PGE2 production in stimulated inflammatory cells.
Materials:
-
RAW 264.7 cells or primary macrophages
-
Lipopolysaccharide (LPS) to induce inflammation
-
2-(4-(morpholinomethyl)phenyl)acetic acid
-
Commercial PGE2 ELISA kit
Procedure:
-
Cell Stimulation:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce PGE2 production.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
ELISA:
-
Perform the PGE2 ELISA on the supernatant according to the manufacturer's instructions. This is a competitive immunoassay where the amount of signal is inversely proportional to the amount of PGE2 in the sample.[14]
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of PGE2 in each sample.
-
Determine the dose-dependent effect of the compound on PGE2 production.
Protocol 5: NF-κB Translocation Assay
The NF-κB signaling pathway is a critical regulator of inflammatory gene expression.[17][18][19] This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.
Objective: To determine if 2-(4-(morpholinomethyl)phenyl)acetic acid inhibits the activation of the NF-κB pathway.
Materials:
-
HeLa cells or other suitable cell line
-
Tumor necrosis factor-alpha (TNF-α) as a stimulant
-
2-(4-(morpholinomethyl)phenyl)acetic acid
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Cell Treatment and Stimulation:
-
Plate cells on imaging-compatible plates.
-
Pre-treat with the test compound.
-
Stimulate with TNF-α to induce NF-κB translocation.
-
-
Immunofluorescence:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary and secondary antibodies.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear translocation of NF-κB p65 using image analysis software.[20]
-
Part 4: In Vivo Validation
To confirm the anti-inflammatory efficacy of the compound in a whole organism, an in vivo model of acute inflammation is employed.
Protocol 6: Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS administration in rodents induces a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines.[21]
Objective: To evaluate the in vivo anti-inflammatory activity of 2-(4-(morpholinomethyl)phenyl)acetic acid.
Materials:
-
Mice or rats
-
Lipopolysaccharide (LPS)
-
2-(4-(morpholinomethyl)phenyl)acetic acid
-
Dexamethasone (positive control)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Animal Dosing:
-
Administer the test compound or vehicle to groups of animals via an appropriate route (e.g., oral gavage).
-
-
Induction of Inflammation:
-
After a set time, inject the animals with LPS (intraperitoneally).
-
-
Sample Collection:
-
At the peak of the inflammatory response (e.g., 2-4 hours post-LPS), collect blood samples.
-
-
Cytokine Analysis:
-
Prepare serum or plasma and measure the levels of pro-inflammatory cytokines using ELISA.
-
Data Analysis:
-
Compare the cytokine levels in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition.
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle + Saline | Baseline | Baseline |
| Vehicle + LPS | High | High |
| Dexamethasone + LPS | Low | Low |
| 2-(4-(morpholinomethyl)phenyl)acetic acid + LPS | Experimental | Experimental |
| Table 2: Expected Outcome of In Vivo Inflammation Study |
Conclusion
This comprehensive guide provides a systematic and robust framework for elucidating the mechanism of action of 2-(4-(morpholinomethyl)phenyl)acetic acid. By employing a multi-faceted approach that combines unbiased target identification with in vitro, cellular, and in vivo validation, researchers can thoroughly characterize the pharmacological profile of this novel compound. The detailed protocols and experimental rationales provided herein will facilitate the generation of high-quality data, paving the way for further pre-clinical and clinical development.
References
-
MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. Retrieved from [Link]
-
National Institutes of Health. (2019). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. Retrieved from [Link]
-
SciSpace. (2017). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
ScienceMadness. (2022). Phenylacetic acid. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]
-
PubMed. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Retrieved from [Link]
-
National Institutes of Health. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
-
Frontiers. (n.d.). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Retrieved from [Link]
-
National Institutes of Health. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
National Institutes of Health. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
-
ACS Publications. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
PubMed. (2012). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Retrieved from [Link]
-
Elabscience. (n.d.). Cyclooxygenase (COX) Activity Fluorometric Assay Kit. Retrieved from [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. Retrieved from [Link]
-
PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]
-
ACS Publications. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Retrieved from [Link]
-
Bangladesh Journal of Pharmacology. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. Retrieved from [Link]
-
INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
-
Technology Networks. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Retrieved from [Link]
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
bioRxiv. (2019). Kinobead profiling reveals reprogramming of B-cell receptor signaling in response to therapy within primary CLL cells. Retrieved from [Link]
-
Oxford Academic. (n.d.). INTRODUCTION: MECHANISM OF ACTION OF NSAIDS. Retrieved from [Link]
-
MDPI. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
PubMed. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-(morpholinomethyl)phenyl)acetic acid
[1]
Ticket ID: #MMPA-SYN-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist[1]
Strategic Route Analysis
The synthesis of 2-(4-(morpholinomethyl)phenyl)acetic acid presents a classic "bifunctional interference" challenge.[1] The molecule contains a basic tertiary amine (morpholine) and an acidic carboxyl group, creating a zwitterionic final product. Furthermore, the para-substitution pattern requires careful selection of the starting material to avoid isomer mixtures.
We recommend two primary routes. Route A is the industry standard for scalability, while Route B is preferred if avoiding lachrymatory intermediates (benzyl halides) is a safety priority.
Comparison of Synthetic Strategies
| Feature | Route A: Radical Bromination & Substitution | Route B: Reductive Amination |
| Starting Material | Methyl 4-tolylacetate | Methyl 4-formylphenylacetate |
| Key Intermediate | Methyl 4-(bromomethyl)phenylacetate (Lachrymator) | Imine / Iminium ion |
| Reagents | NBS, AIBN/Benzoyl Peroxide, Morpholine | Morpholine, NaBH(OAc)3, AcOH |
| Main Challenge | Controlling mono-bromination; Bis-alkylation of morpholine | Cost of aldehyde precursor; Reduction selectivity |
| Scalability | High (Low cost reagents) | Moderate (Hydride reagents expensive at kg scale) |
Detailed Experimental Protocol (Route A)
This protocol utilizes the Methyl 4-tolylacetate pathway, which offers the highest reliability for multi-gram synthesis.
Step 1: Radical Bromination (The Critical Precursor)
Objective: Convert the para-methyl group to a bromomethyl group without touching the alpha-methyl position of the acetate.
-
Reagents: Methyl 4-tolylacetate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (0.05 eq).[1]
-
Solvent: Carbon Tetrachloride (
) or Trifluoromethylbenzene (PhCF3) as a greener alternative.[1] -
Procedure:
-
Reflux the mixture under inert atmosphere (
). -
Initiate radical mechanism via heat or UV light.[1]
-
Monitor via TLC/NMR.[1] Stop immediately upon consumption of starting material to prevent gem-dibromination.[1]
-
Filter off succinimide byproduct while hot.[1]
-
Concentrate to obtain crude Methyl 4-(bromomethyl)phenylacetate.[1]
-
Step 2: Nucleophilic Substitution
Objective: Install the morpholine ring.
-
Reagents: Crude bromide from Step 1, Morpholine (2.5 eq).
-
Solvent: THF or Acetonitrile (
).[1] -
Procedure:
-
Dissolve crude bromide in THF (0.2 M).
-
Add morpholine dropwise at 0°C to control exotherm.[1]
-
Allow to warm to RT and stir for 4–6 hours.
-
Purification: The excess morpholine acts as a base to scavenge HBr. Filter the morpholinium bromide salt. Concentrate the filtrate to yield Methyl 2-(4-(morpholinomethyl)phenyl)acetate.
-
Step 3: Hydrolysis & Zwitterion Isolation
Objective: Saponify the ester without trapping the product as a salt.
-
Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).
-
Procedure:
-
Stir ester in THF/Water with base at RT for 12 hours.
-
Critical Step (Isolation): The product is amphoteric.
-
Remove THF in vacuo.[1]
-
The aqueous phase is basic (pH > 10). The product is a carboxylate salt (soluble).
-
Target pH: Adjust exactly to the Isoelectric Point (pI) , calculated approx. pH 5.5–6.5.[1]
-
At the pI, the zwitterion has minimum solubility. Induce crystallization by cooling or adding isopropanol.[1]
-
-
Troubleshooting Guide (FAQ)
Issue 1: "I am getting a large amount of byproduct in Step 2."
Diagnosis: Bis-alkylation.[1][3][4] Morpholine is a secondary amine.[1] If you use a 1:1 ratio, the product (a tertiary amine) can compete with morpholine for the alkyl bromide, leading to quaternary ammonium salts. Solution: Use excess morpholine (2.5 to 3.0 equivalents) . The excess ensures morpholine is statistically more likely to react with the bromide than the product is. The excess is easily removed by evaporation (b.p. 129°C) or aqueous wash.
Issue 2: "The final product won't precipitate after acidification."[6]
Diagnosis: pH overshoot.[1]
If you acidify to pH 1–2, the morpholine nitrogen protonates (
-
Use a calibrated pH meter, not paper.[1]
-
Titrate slowly to pH 6.0 .
-
If no precipitate forms, the product may be too water-soluble.[1] Switch to Ion Exchange Chromatography (Dowex 50W). Load at pH 2, wash with water, and elute with 5% aqueous ammonia.
Issue 3: "The benzyl bromide intermediate turned pink/purple."
Diagnosis: Decomposition.[1] Benzyl bromides are unstable and light-sensitive.[1] They release HBr, which autocatalyzes decomposition.[1] Solution:
-
Do not store the intermediate. Process it immediately into Step 2.
-
If storage is necessary, keep at -20°C under Argon in the dark.[1]
Process Visualization
The following diagram illustrates the decision logic and chemical flow for the synthesis.
Caption: Workflow logic for the synthesis of 2-(4-(morpholinomethyl)phenyl)acetic acid, highlighting critical QC points.
References
-
Preparation of Phenylacetic Acid Derivatives
-
Source: Patent CN106349051A.[1] Describes the chloromethylation and esterification of phenylpropionic acid derivatives, establishing the baseline for benzylic functionalization strategies.
-
-
Hydrolysis of Phenylacetonitriles
-
Source: Patent CN100586923C.[1] Details the non-catalytic and catalytic hydrolysis of phenylacetonitrile derivatives to phenylacetic acids, a key reference for the final deprotection step.
-
-
Reductive Amination Protocols
- Source: ChemRxiv, "Green Synthesis of Morpholines via Selective Monoalkylation.
-
[1]
-
Zwitterion Purification
Technical Support Center: Purification of 2-(4-(morpholinomethyl)phenyl)acetic acid
[1]
Core Chemical Context: The "Zwitterion Trap"
Before attempting purification, you must understand why standard extraction protocols often fail with this molecule.
2-(4-(morpholinomethyl)phenyl)acetic acid is an amphoteric molecule (zwitterion). It contains:
-
Acidic Domain: Phenylacetic acid moiety (
) -
Basic Domain: Morpholine nitrogen (
)
The Consequence:
-
At pH < 4: The molecule is cationic (protonated amine). Soluble in water; poor solubility in non-polar organics.
-
At pH > 9: The molecule is anionic (carboxylate). Soluble in water; poor solubility in non-polar organics.
-
At pH ~6.2 (Isoelectric Point): The net charge is zero. This is the solubility minimum in water and the maximum solubility in organic solvents (or the point of precipitation).
The Mistake: Users often try to extract into DCM or Ethyl Acetate at pH 2 or pH 10, resulting in near-zero recovery because the molecule remains in the aqueous phase as a salt.
Primary Purification Workflows
Method A: Isoelectric Point (pI) Precipitation (The "Sweet Spot" Protocol)
Best for: Bulk crude material, removal of inorganic salts, and avoiding chromatography.
The Logic: By adjusting the pH exactly to the zwitterionic point (
Protocol:
-
Dissolution: Dissolve crude residue in minimal water (or 10% methanol/water) at pH 1-2 (using 1N HCl). Filter off any insoluble non-basic impurities.
-
Neutralization: Slowly add 2N NaOH or saturated
while stirring vigorously. -
The Critical Zone: As pH approaches 5.5, the solution will cloud. Slow down.
-
Target pH: Adjust pH to 6.2 ± 0.2 .
-
Aging: Cool to 0–5°C and stir for 2 hours. The zwitterion will crystallize as a white solid.
-
Filtration: Filter and wash with cold water (removes salts) followed by cold Acetone (removes residual organic impurities).
-
Drying: Vacuum dry at 45°C.
Method B: HCl Salt Crystallization
Best for: Oiling issues, high-purity requirements, or if the zwitterion fails to solidify.
The Logic: Converting the zwitterion to a stable Hydrochloride salt disrupts intermolecular hydrogen bonding that causes "oiling out" and provides a distinct crystal lattice.
Protocol:
-
Extraction: Dissolve crude in water. Adjust pH to 6.2. Extract vigorously with n-Butanol (Note: DCM is often too non-polar; n-Butanol is required for extraction at pI).
-
Concentration: Evaporate n-Butanol to dryness.
-
Salt Formation: Dissolve residue in anhydrous Ethanol or Isopropanol (IPA) .
-
Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).
-
Crystallization: Add Diethyl Ether or MTBE dropwise until turbidity persists. Cool to -20°C overnight.
-
Result: The HCl salt precipitates as a white crystalline solid.
Visualizing the Process
The following diagram illustrates the decision logic for purification based on the state of your crude material.
Figure 1: Decision matrix for selecting the optimal purification route based on crude physical state.
Troubleshooting & FAQs
Q1: I adjusted the pH to 6.2, but my product formed a sticky gum instead of a solid. What now?
Diagnosis: This is "oiling out," common when impurities (like unreacted morpholine or solvents) lower the melting point, or if the concentration is too high. Fix:
-
Decant the aqueous supernatant.
-
Dissolve the gum in a minimum amount of Methanol .
-
Slowly add water dropwise with vigorous stirring to re-precipitate.
-
Seeding: If you have a pure crystal from a previous batch, add it now.
-
Alternative: Switch to Method B (HCl salt) immediately. Oils rarely crystallize well as zwitterions but often crystallize as salts.
Q2: My yield is very low (<30%). Where is my compound?
Diagnosis: You likely lost it in the aqueous mother liquor due to the "U-shaped" solubility curve. Fix:
-
Check pH: If pH drifted to 5.0 or 7.5, solubility increases exponentially. Ensure pH is strictly 6.2 .
-
Salting Out: Saturate the aqueous mother liquor with NaCl . This increases the ionic strength, forcing the organic zwitterion out of solution (Salting-out effect).
-
Rescue Extraction: Extract the mother liquor with n-Butanol or IPA/CHCl3 (1:3 ratio) . Standard DCM/Ethyl Acetate will not recover the compound from water efficiently.
Q3: The NMR shows residual Morpholine. How do I remove it?
Diagnosis: Morpholine is a base and co-precipitates if not fully washed away. Fix:
-
The Acid Wash: Before the final pH adjustment to 6.2, ensure you hold the solution at pH 10-11 for 10 minutes and extract with DCM.
-
Why? At pH 11, Morpholine is uncharged (free base) and soluble in DCM. Your product is anionic (carboxylate) and stays in the water.
-
Discard the DCM layer (contains Morpholine).
-
Then acidify the aqueous layer to pH 6.2 to precipitate your product.
-
Solubility & Solvent Data
| Solvent | Solubility (Zwitterion) | Solubility (HCl Salt) | Usage |
| Water (pH 6.2) | Very Low (<1 mg/mL) | High | Precipitation Medium |
| Water (pH 1 or 10) | High (>50 mg/mL) | High | Dissolution for filtering |
| Dichloromethane | Negligible | Low | Washing impurities |
| Ethanol/Methanol | Moderate | High | Recrystallization |
| n-Butanol | Moderate | Moderate | Extraction Solvent |
| Diethyl Ether | Insoluble | Insoluble | Anti-solvent for precipitation |
References
-
Chemical Properties & pKa Data
-
Calculated pKa values for phenylacetic acid (4.3) and N-methylmorpholine derivatives (7.4-8.3) serve as the basis for the isoelectric point determination.
-
Source:
-
-
Zwitterion Purification Strategies
-
General protocols for amino-acid-like zwitterions emphasize the "Isoelectric Precipitation" method.
-
Source:
-
-
Synthesis Context
-
Synthesis often involves morpholine substitution on chloromethyl-phenylacetic esters.
-
Source:
-
-
Morpholine Removal
-
Techniques for removing secondary amines via pH-controlled extraction.
-
Source:
-
enhancing the stability of 2-(4-(morpholinomethyl)phenyl)acetic acid in solution
A Guide to Enhancing Solution Stability for Researchers and Drug Development Professionals
Welcome to the technical support guide for 2-(4-(morpholinomethyl)phenyl)acetic acid. This document is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for maintaining the stability of this compound in solution. As a molecule possessing both a tertiary amine (morpholine) and a carboxylic acid, its stability is intrinsically linked to environmental factors such as pH, light, and temperature. This guide offers a combination of theoretical understanding, troubleshooting advice, and validated protocols to ensure the integrity of your experimental outcomes.
Understanding the Molecule: Key Structural Liabilities
The stability profile of 2-(4-(morpholinomethyl)phenyl)acetic acid is governed by specific functional groups within its structure. An awareness of these "hot spots" is the first step in preventing degradation.
-
Benzylic Positions: The molecule has two benzylic carbons—the one carrying the acetic acid group and the one linking the phenyl ring to the morpholine nitrogen. These positions are activated and highly susceptible to oxidation.[1][2][3] Oxidative attack can lead to the formation of ketone or carboxylic acid derivatives, or even cleavage of the side chains.
-
Tertiary Amine (Morpholine): The morpholine group confers a basic character. The nitrogen atom can be protonated in acidic environments, influencing solubility and reactivity.[4] While the ether linkage in the morpholine ring is generally stable, the ring itself can be susceptible to oxidative ring-opening under certain conditions.[5]
-
Carboxylic Acid: The acetic acid moiety is acidic. Its ionization state is pH-dependent, existing predominantly as the carboxylate anion at physiological and basic pH.[6][7] This influences the overall charge and polarity of the molecule.
The interplay between these groups means that pH is a critical determinant of the compound's stability, dictating which ionic species is present and which degradation pathways are most likely to occur.[8][9]
Frequently Asked Questions (FAQs)
Q1: My stock solution of 2-(4-(morpholinomethyl)phenyl)acetic acid has developed a yellow tint upon storage. What is causing this?
A: A yellow discoloration is a classic indicator of oxidation. The benzylic positions of your compound are likely being oxidized, forming chromophoric (light-absorbing) degradation products. This process can be accelerated by exposure to air (oxygen), trace metal ions in your solvent, or light.[1][3] To prevent this, prepare solutions using deoxygenated solvents, consider using amber vials to protect from light, and use high-purity solvents to minimize metal contamination.
Q2: I've observed a new, more polar peak appearing in my reverse-phase HPLC chromatogram over time. What could this degradant be?
A: The appearance of a new, more polar peak (i.e., one with a shorter retention time in reverse-phase HPLC) suggests the formation of a more water-soluble degradation product. A likely candidate is a benzoic acid derivative, which could result from the oxidative cleavage of the acetic acid side-chain.[2][10] Such reactions can occur under oxidative stress.[10] Performing a forced degradation study (see Protocol 2) can help you definitively identify the nature of this degradant.
Q3: What is the optimal pH for storing solutions of this compound to maximize stability?
A: Because the molecule has both an acidic (carboxylic acid) and a basic (morpholine) functional group, its stability is highly pH-dependent.[8][9] Extreme pH values should be avoided. Very low pH will protonate the morpholine nitrogen, while very high pH will deprotonate the carboxylic acid. The zwitterionic form, present at a neutral pH, is often the least water-soluble but may be relatively stable. A slightly acidic pH range (e.g., pH 4-6) is often a good starting point for stability, as it keeps the morpholine group protonated and can reduce its susceptibility to oxidation. However, the ideal pH must be determined empirically. We recommend performing a pH stability profile study as part of your experimental workup.
Q4: Is it necessary to protect solutions of this compound from light?
A: Yes. Compounds with aromatic rings, like the phenyl group in your molecule, can absorb UV radiation. This energy absorption can lead to photodegradation, where the molecule breaks down via radical-mediated pathways.[11][12] It is a standard best practice to store solutions in amber glass vials or to wrap clear vials in aluminum foil to protect them from light, especially for long-term storage or during sensitive experiments.
Q5: I dissolved the compound in DMSO for a stock solution, but see precipitation when I dilute it into my aqueous assay buffer. How can I fix this?
A: This is a common solubility issue. 2-(4-(morpholinomethyl)phenyl)acetic acid, particularly in its zwitterionic state near neutral pH, may have limited aqueous solubility.[13] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out if its concentration exceeds its solubility limit in the final solvent mixture. To resolve this, you can try:
-
Lowering the concentration of your stock solution.
-
Adjusting the pH of the final aqueous buffer to favor a more soluble ionic species (e.g., slightly acidic or basic).
-
Including a co-solvent or solubilizing excipient in your final buffer, if your experimental system permits.[14][15]
Troubleshooting Guide: From Problem to Protocol
This section provides a structured approach to diagnosing and solving common stability issues.
| Observed Issue | Potential Root Cause(s) | Recommended Actions & Investigation Protocol |
| Rapid loss of parent compound concentration in solution. | 1. Chemical Degradation: Hydrolysis, oxidation. 2. Adsorption: Compound sticking to vessel walls (e.g., plastic tubes). | 1. Confirm Degradation: Use a stability-indicating analytical method (see Protocol 3) to check for the appearance of new peaks. 2. Investigate Cause: Perform a forced degradation study (Protocol 2) to determine if the degradation is acid-, base-, peroxide-, or light-mediated. 3. Mitigate Adsorption: Use low-adsorption labware (e.g., glass or specialized polypropylene tubes) and include a small percentage of organic solvent or a surfactant in your buffer if possible. |
| Inconsistent results between experimental replicates. | 1. Ongoing Degradation: The compound is degrading over the course of the experiment. 2. Incomplete Solubilization: The compound is not fully dissolved, leading to inaccurate concentrations. | 1. Time-Course Study: Analyze samples at different time points (e.g., 0, 2, 4, 8 hours) after preparation to assess short-term stability under your assay conditions. 2. Verify Solubility: Visually inspect your stock solution for any particulate matter. Use sonication or gentle warming to aid dissolution. Confirm concentration of the stock solution analytically before use. |
| Formation of precipitate during storage. | 1. pH Shift: The pH of an unbuffered solution has changed due to CO₂ absorption from the air. 2. Exceeded Solubility: Temperature fluctuations during storage (e.g., freeze-thaw cycles) have caused the compound to fall out of solution. | 1. Use Buffered Solutions: Prepare solutions using a suitable buffer system (e.g., acetate, phosphate) to maintain a constant pH (see Protocol 1). 2. Avoid Freeze-Thaw: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. If refrigeration is required, ensure the storage temperature remains above the compound's crystallization point in that solvent. |
Experimental Protocols for Stability Enhancement
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a starting point for preparing a solution with enhanced stability.
-
Solvent Selection: Choose a high-purity, appropriate solvent. For aqueous studies, use HPLC-grade water. For organic stocks, use anhydrous DMSO or ethanol.
-
Buffer Preparation: If using an aqueous system, prepare a buffer at your target pH (a starting range of pH 4-6 is recommended for initial testing). An acetate buffer (for pH 4-5.5) or a phosphate buffer (for pH 6-7.5) at 10-50 mM is suitable. Filter the buffer through a 0.22 µm filter.
-
Deoxygenation (Optional but Recommended): For maximum protection against oxidation, sparge the solvent/buffer with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Weighing and Dissolution: Accurately weigh the 2-(4-(morpholinomethyl)phenyl)acetic acid in a clean glass vial. Add the chosen solvent/buffer to achieve the desired concentration. Use a vortex mixer and/or sonication to ensure complete dissolution.
-
Antioxidant Addition (Optional): If oxidative degradation is a primary concern, consider adding an antioxidant like EDTA (to chelate metal ions) at a low concentration (e.g., 0.01-0.1%) or another compatible antioxidant. Note: Ensure the antioxidant does not interfere with your downstream assay.
-
Storage: Store the solution in a tightly sealed amber glass vial at the recommended temperature (typically 2-8°C for short-term or ≤ -20°C for long-term). Aliquot into single-use vials to prevent contamination and freeze-thaw cycles.
Protocol 2: Workflow for a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding a molecule's liabilities.[16][17][18] It involves subjecting the compound to harsh conditions to intentionally induce degradation.
Methodology:
-
Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep at room temperature.[19]
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source compliant with ICH Q1B guidelines (a combination of visible and UV light). Keep a control sample wrapped in foil to serve as a dark control.
-
Sampling and Analysis: Withdraw samples from each condition at specified time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before injection. Analyze all samples by a stability-indicating HPLC method (Protocol 3).
-
Evaluation: Compare the chromatograms from the stressed samples to the control. The goal is to achieve 10-30% degradation of the parent compound, as this range is typically sufficient to produce and identify primary degradants without overly complex secondary degradation.[19]
Protocol 3: Outline of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the intact parent drug from its degradation products.[20][21]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program: A linear gradient starting from a low percentage of Mobile Phase B (e.g., 5-10%) and increasing to a high percentage (e.g., 95%) over 20-30 minutes. This ensures the elution of both polar degradants and the more non-polar parent compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detector set at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 220 nm or 254 nm). A photodiode array (PDA) detector is highly recommended as it can assess peak purity.
-
Validation: The method must be validated to demonstrate specificity, linearity, accuracy, and precision. The forced degradation samples (from Protocol 2) are crucial for proving specificity.
References
-
Guengerich, F. P. (1995). Influence of nutrients and other dietary materials on cytochrome P-450 enzymes. The American Journal of Clinical Nutrition, 61(3 Suppl), 651S–658S. [Link]
-
Wei, X., et al. (2017). Rapid degradation of 2,4-dichlorophenoxyacetic acid facilitated by acetate under methanogenic condition. Bioresource Technology, 232, 159-165. [Link]
-
Lu, W., et al. (2012). The evolution of the phenylacetic acid degradation pathway in bacteria. Applied and Environmental Microbiology, 78(3), 643-50. [Link]
-
De Winter, J., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]
-
Chemistry LibreTexts. (2015). 22.2: Benzylic Oxidations and Reductions. [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]
-
Wong, A. W., & Datla, A. (2005). Assay and stability testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier. [Link]
-
Wang, Z., et al. (2022). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. Molecules, 27(21), 7235. [Link]
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Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]
- Google Patents. (1991). EP0422597B1 - Derivatives of phenylacetic acid and fungicides containing them.
-
Shinde, P. L., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1-11. [Link]
-
Chemistry Stack Exchange. (2014). Acidities of amines and carboxylic acids. [Link]
-
Bajaj, S., et al. (2012). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 69, 109-130. [Link]
-
Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]
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ResearchGate. (n.d.). Pharmaceutical Analysis | Stability Testing. [Link]
-
ResearchGate. (n.d.). Fig. 1 Overview of phenyl acetic acid (paa) degradation pathway. [Link]
-
PubChem. (n.d.). Phenylacetic acid. [Link]
-
ResearchGate. (2016). Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation. [Link]
- Google Patents. (2021).
-
Wikipedia. (n.d.). Morpholine. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
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Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155. [Link]
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Franko, M., et al. (2011). Photodegradation of organophosphorus insecticides - investigations of products and their toxicity using gas chromatography-mass spectrometry and AChE-thermal lens spectrometric bioassay. Chemosphere, 85(4), 560-6. [Link]
-
Kumar, V., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(2), 463–480. [Link]
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Geisinger, E., et al. (2019). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio, 10(2), e00625-19. [Link]
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Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. [Link]
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Al-Ghazawi, M., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394. [Link]
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PharmiWeb.com. (2024). Most Commonly Seen Pharmaceutical Excipients. [Link]
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Patel, K. (2020). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 13(9), 4443-4449. [Link]
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Quora. (2018). How does pH affect chemical reactions and molecules (example amino acids)? [Link]
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Mirowska, K., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Pharmaceuticals, 15(1), 84. [Link]
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ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. [Link]
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Molecules. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. [Link]
-
ResearchGate. (2016). Photodegradation of organic photochromes in polymers - Naphthopyrans and naphthoxazines series. [Link]
-
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [Link]
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Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
ResearchGate. (n.d.). Excipients That Facilitate Amorphous Drug Stabilization. [Link]
-
ResearchGate. (2025). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
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Macfarlane, G. T., et al. (1992). Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens. Applied and Environmental Microbiology, 58(9), 2894–2898. [Link]
-
de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(15), 4434. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
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- 21. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 2-(4-(morpholinomethyl)phenyl)acetic acid
Welcome to the technical support center for 2-(4-(morpholinomethyl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel phenylacetic acid derivative. Our focus is to provide you with the necessary tools and knowledge to anticipate, identify, and minimize potential off-target effects, ensuring the integrity and success of your experiments. Given the novelty of this compound, this guide emphasizes general principles and robust experimental strategies applicable to the broader class of phenylacetic acid analogs.
I. Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target activities of a phenylacetic acid derivative like 2-(4-(morpholinomethyl)phenyl)acetic acid?
A1: Phenylacetic acid (PAA) and its derivatives are a class of compounds with diverse biological activities. While the specific target of 2-(4-(morpholinomethyl)phenyl)acetic acid may be under investigation, the PAA scaffold is known to interact with various biological targets, leading to a range of on-target and potential off-target effects.
-
Potential On-Target Activities: Based on existing literature, PAA derivatives have been developed as:
-
Anti-inflammatory agents [1]
-
Analgesics and antipyretics [1]
-
Peroxisome proliferator-activated receptor (PPAR) agonists , which are involved in metabolic regulation.[2]
-
Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) and Prostaglandin D2 receptor (DP) antagonists , which play a role in allergic inflammation.[3]
-
-
Potential Off-Target Activities: Due to the promiscuous nature of the PAA scaffold, researchers should be aware of potential off-target effects, including:
Q2: How can I proactively assess the potential for off-target effects with my compound?
A2: A proactive approach to identifying potential off-target effects is crucial and can save significant time and resources. A combination of computational and experimental methods is recommended.
-
In Silico Profiling: Computational tools can predict potential off-target interactions based on the chemical structure of your molecule.[7][8][9] These methods compare your compound to databases of known ligands and their targets.
-
Broad-Panel Screening: Early-stage screening against a broad panel of receptors, kinases, and other enzymes can provide an empirical assessment of your compound's selectivity.
II. Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
Problem 1: I'm observing a cellular phenotype that is inconsistent with the known function of the intended target.
-
Possible Cause: This is a strong indicator of an off-target effect. The observed phenotype may be due to the compound interacting with one or more unintended cellular proteins. It is also possible that the compound is not engaging the intended target in the cellular environment.
-
Troubleshooting Workflow:
-
Confirm Target Engagement: It is essential to verify that your compound is binding to its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10]
-
Genetic Target Validation: Use CRISPR-Cas9 to knock out the intended target gene.[11] If the compound still elicits the same phenotype in the knockout cells, it is highly likely that the effect is off-target.[12][13]
-
Broad Kinase Profiling: If the intended target is a kinase, or if you suspect off-target kinase activity, performing a broad kinase screen is advisable. Several commercial services are available for this.
-
Problem 2: My in vitro biochemical assay results are potent and selective, but the cellular assay results are weak or show high toxicity.
-
Possible Cause: Discrepancies between biochemical and cellular assays can arise from several factors, including poor cell permeability, rapid metabolism of the compound, cellular efflux, or off-target toxicity.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Evaluate the ability of your compound to cross the cell membrane. This can be done using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Metabolic Stability: Investigate the metabolic stability of your compound in the cell line of interest. LC-MS/MS can be used to measure the rate of compound degradation over time.
-
Cytotoxicity Profiling: Perform a dose-response curve to determine the concentration at which your compound becomes toxic to the cells. This will help you define a therapeutic window.
-
Consider an Inactive Control Compound: Synthesize or obtain a structurally similar analog of your compound that is inactive against the primary target. If this inactive control produces the same cellular toxicity, it strongly suggests an off-target effect is responsible.
-
III. Experimental Protocols & Methodologies
Protocol 1: Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[10]
Objective: To confirm that 2-(4-(morpholinomethyl)phenyl)acetic acid binds to its intended target protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with varying concentrations of 2-(4-(morpholinomethyl)phenyl)acetic acid or vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble target protein as a function of temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Expected Outcome:
| Treatment | Tagg (°C) | Interpretation |
| Vehicle | 52.5 | Baseline thermal stability of the target protein. |
| Compound X (10 µM) | 58.2 | Compound X stabilizes the target protein, confirming engagement. |
Protocol 2: Genetic Target Validation using CRISPR-Cas9 Knockout
Objective: To determine if the biological effect of 2-(4-(morpholinomethyl)phenyl)acetic acid is dependent on its intended target.[14]
Methodology:
-
gRNA Design and Cloning:
-
Design and clone two to three different guide RNAs (gRNAs) targeting the gene of your intended protein into a Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the gRNA/Cas9 plasmids into your cell line.
-
Select for transfected cells (e.g., using puromycin resistance).
-
-
Knockout Confirmation:
-
Isolate single-cell clones and expand them.
-
Confirm gene knockout by Sanger sequencing of the target locus and Western blotting to verify the absence of the protein.
-
-
Phenotypic Assay:
-
Treat the knockout and wild-type (control) cells with a dose-response of 2-(4-(morpholinomethyl)phenyl)acetic acid.
-
Perform your phenotypic assay of interest (e.g., cell viability, reporter gene expression).
-
Data Interpretation:
| Cell Line | Compound Effect | Conclusion |
| Wild-Type | Potent inhibition | The compound has a biological effect. |
| Target Knockout | No inhibition | The effect is on-target. |
| Target Knockout | Potent inhibition | The effect is off-target.[12] |
IV. Visualizing Workflows and Concepts
Workflow for Investigating Off-Target Effects
Caption: A systematic workflow for identifying and mitigating off-target effects.
V. References
-
Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. (2024). YouTube. [Link]
-
Phenylacetic acid derivatives as hPPAR agonists. (Year). PubMed. [Link]
-
Phenylacetic acid derivatives, their preparation and compositions containing them. (Year). Google Patents.
-
Off-target effects in CRISPR/Cas9 gene editing. (2023). Frontiers in Bioengineering and Biotechnology. [Link]
-
Phenylacetic acid. (n.d.). Wikipedia. [Link]
-
Phenylacetic acid metabolism in land plants: novel pathways and metabolites. (2023). Journal of Experimental Botany. [Link]
-
Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (2022). PeerJ. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
-
How to measure and minimize off-target effects... (2021). YouTube. [Link]
-
CRISPR 101: Off-Target Effects. (2024). Addgene Blog. [Link]
-
Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). (2021). RSC Chemical Biology. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]
-
Tissue-specific Chemical Modification of Small Molecule Drugs. (n.d.). Creative Diagnostics. [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]
-
The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. [Link]
-
The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. (2017). mBio. [Link]
-
Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate from Renewable Feedstock. (2023). Fermentation. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (2023). International Journal of Molecular Sciences. [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2017). Science Translational Medicine. [Link]
-
How to improve drug selectivity? (2025). Patsnap Synapse. [Link]
-
Advancements in small molecule drug design: A structural perspective. (2023). Medicine in Drug Discovery. [Link]
-
PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. (2012). Pacific Symposium on Biocomputing. [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2021). Antioxidants. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). Frontiers in Genome Editing. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]
-
How can you handle small molecule drugs? (2025). YouTube. [Link]
-
What will come from understanding 'off-target effects,' where drugs have effects that are different from those expected? (2025). GIGAZINE. [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2021). MDPI. [Link]
-
Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 1: Contemporary Reversed-Phase Protein Separations. (2018). LCGC North America. [Link]
Sources
- 1. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 2. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icr.ac.uk [icr.ac.uk]
- 14. blog.addgene.org [blog.addgene.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(4-(morpholinomethyl)phenyl)acetic acid
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of 2-(4-(morpholinomethyl)phenyl)acetic acid. Beyond a simple methodological comparison, we will delve into the critical process of cross-validation, ensuring data integrity and consistency when transitioning between these analytical techniques. This document is structured to provide not only procedural steps but also the scientific rationale behind the experimental choices, grounded in established regulatory frameworks.
Introduction: The Analytical Imperative for 2-(4-(morpholinomethyl)phenyl)acetic acid
2-(4-(morpholinomethyl)phenyl)acetic acid is a molecule of interest in pharmaceutical development, possessing structural motifs—a phenylacetic acid core and a morpholine substituent—that necessitate careful analytical consideration. The phenylacetic acid group provides a chromophore suitable for UV detection, while the morpholine and carboxylic acid moieties can be readily ionized for mass spectrometry. The choice of analytical methodology depends on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the stage of drug development.
This guide will explore two primary analytical techniques: a robust and widely accessible HPLC-UV method and a highly sensitive and specific LC-MS/MS method. We will then detail the process of cross-validation, a critical step to ensure that data generated by either method is equivalent and reliable, a cornerstone of regulatory compliance as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is a critical decision in the drug development lifecycle. Here, we compare an extrapolated HPLC-UV method with a plausible LC-MS/MS method for the quantitative analysis of 2-(4-(morpholinomethyl)phenyl)acetic acid. The following sections detail the experimental protocols and expected performance characteristics of each.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: The presence of the phenyl ring in 2-(4-(morpholinomethyl)phenyl)acetic acid allows for strong absorbance in the ultraviolet region, making HPLC-UV a suitable and cost-effective technique for quantification, particularly for bulk drug substance and formulated products where concentrations are relatively high. A reverse-phase method is proposed, as it is a versatile and widely used separation technique for moderately polar compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient can be optimized to ensure adequate retention and separation from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (based on the UV absorbance of the phenylacetic acid moiety).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
For formulated products, an extraction step may be necessary to separate the API from excipients.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Rationale: For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or the detection of trace-level impurities, LC-MS/MS is the method of choice.[3][4] The ability to select for a specific precursor-to-product ion transition provides exceptional specificity, minimizing interference from matrix components.
Experimental Protocol:
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for faster analysis).
-
Mobile Phase: A rapid gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), due to the basic nitrogen in the morpholine ring.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: A precursor ion corresponding to the protonated molecule [M+H]⁺ and a characteristic product ion.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended for bioanalytical methods to correct for matrix effects and variability in extraction and ionization.
-
-
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding a threefold excess of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Performance Comparison
The following table summarizes the extrapolated and expected performance characteristics of the two methods, based on typical validation data for structurally similar compounds and guided by ICH Q2(R2) principles.[1][2]
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Difference |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods exhibit excellent linearity, a fundamental requirement for quantitative analysis. |
| Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL | LC-MS/MS offers a significantly wider dynamic range and much lower limits of quantification. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% (in matrix) | Both methods are highly accurate. The slightly wider acceptance criteria for LC-MS/MS in biological matrices account for the increased complexity of the sample. |
| Precision (%RSD) | < 2.0% | < 15.0% (in matrix) | The precision of the HPLC-UV method for bulk and formulated products is typically very high. For bioanalysis with LC-MS/MS, a higher variability is acceptable due to the multi-step sample preparation. |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL | The inherent sensitivity of the mass spectrometer allows for the detection of much lower concentrations. |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 ng/mL | The LOQ for LC-MS/MS is orders of magnitude lower, making it suitable for trace analysis. |
| Specificity/Selectivity | Good | Excellent | While HPLC-UV can resolve the analyte from known impurities, LC-MS/MS provides superior selectivity by monitoring specific mass transitions, minimizing interference from co-eluting compounds.[5] |
Cross-Validation: Bridging the Analytical Divide
When two different analytical methods are used to measure the same analyte within a study or across different studies, a cross-validation is essential to ensure the integrity and consistency of the data. This is a common scenario when, for example, a project transitions from early-stage development (using a robust HPLC-UV method for formulation analysis) to clinical trials (requiring a sensitive LC-MS/MS method for bioanalysis).
The Core Objective of Cross-Validation: To demonstrate that the two methods provide comparable results and that any observed differences are within acceptable, predefined limits.
Workflow for Cross-Validation:
Caption: A workflow diagram illustrating the key stages of analytical method cross-validation.
Experimental Design for Cross-Validation
-
Sample Selection: A minimum of three concentration levels (low, medium, and high) of quality control (QC) samples should be prepared. Additionally, if available, incurred samples (e.g., plasma from a clinical study) should be analyzed to provide a real-world comparison.
-
Analysis: Each sample should be analyzed in replicate (typically n=3 to 6) using both the HPLC-UV and LC-MS/MS methods.
-
Data Evaluation: The mean concentration and precision (%RSD) for each sample are calculated for both methods. The percentage difference between the mean concentrations obtained by the two methods is then determined.
Acceptance Criteria: A common acceptance criterion is that the percentage difference between the results from the two methods should be within ±20% for at least two-thirds of the samples analyzed.
Interpreting Cross-Validation Results
A successful cross-validation provides confidence that data generated by either method can be used interchangeably or in a complementary fashion. If the acceptance criteria are not met, a thorough investigation into the source of the discrepancy is required. Potential causes could include:
-
Differences in sample preparation efficiency.
-
Interference from matrix components that affect one method more than the other.
-
Variations in the stability of the analyte under the conditions of each method.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of 2-(4-(morpholinomethyl)phenyl)acetic acid. The choice of method should be guided by the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and highly precise method suitable for the analysis of bulk drug substance and pharmaceutical formulations.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications and the detection of trace-level impurities.
When employing both methods within a drug development program, a rigorous cross-validation is not just a regulatory expectation but a scientific necessity. It ensures the continuity and integrity of the analytical data, which is fundamental to making informed decisions throughout the development process. By following the principles and protocols outlined in this guide, researchers can confidently select and validate the appropriate analytical methodology for their needs, ensuring the generation of high-quality, reliable, and defensible data.
References
-
Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. (n.d.). PubMed. [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples. (2003). PubMed. [Link]
-
Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS. (2021). PubMed. [Link]
-
Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2023). ICH. [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (n.d.). Longdom Publishing. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (n.d.). ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. (n.d.). ResearchGate. [Link]
-
A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. (2023). PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]
-
A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. (n.d.). Taylor & Francis Online. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate. [Link]
-
High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). Journal of Chromatographic Science. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). European Pharmaceutical Review. [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (n.d.). ResearchGate. [Link]
-
Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. (n.d.). MDPI. [Link]
-
A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. (2021). PLOS ONE. [Link]
-
Forced Degradation Studies. (2016). SciSpace. [Link]
-
Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (n.d.). PubMed. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking 2-(4-(morpholinomethyl)phenyl)acetic acid Against Known COX Inhibitor Standards
Introduction: The Rationale for Investigating 2-(4-(morpholinomethyl)phenyl)acetic acid as a Novel Anti-Inflammatory Agent
In the landscape of drug discovery, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a perpetual endeavor. The compound 2-(4-(morpholinomethyl)phenyl)acetic acid has emerged as a molecule of interest due to its structural features, which suggest a potential for modulating the inflammatory response. The phenylacetic acid scaffold is a well-established pharmacophore present in several known NSAIDs, including the non-selective cyclooxygenase (COX) inhibitor, diclofenac[1]. Furthermore, the incorporation of a morpholine moiety is a strategic choice in medicinal chemistry, often employed to enhance physicochemical and pharmacokinetic properties of bioactive molecules[2][3]. Morpholine-containing compounds have also been investigated for their anti-inflammatory properties, with some demonstrating selective COX-2 inhibition[4][5].
This guide outlines a comprehensive, albeit hypothetical, benchmarking study designed to evaluate the potential of 2-(4-(morpholinomethyl)phenyl)acetic acid as a COX inhibitor. We will compare its in vitro activity against two well-characterized standards: celecoxib , a highly selective COX-2 inhibitor, and ibuprofen , a non-selective COX inhibitor with a preference for COX-1[6][7]. The objective of this guide is to provide a robust framework for researchers and drug development professionals to assess the inhibitory potency and selectivity of this novel compound, thereby elucidating its therapeutic potential.
The Central Role of Cyclooxygenase in Inflammation
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation[8]. There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastric protection and platelet aggregation.
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and growth factors. Its upregulation leads to the production of pro-inflammatory prostaglandins at the site of inflammation.
The therapeutic action of NSAIDs is primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are largely due to the inhibition of the constitutively active COX-1[8]. Therefore, the development of selective COX-2 inhibitors has been a major focus in the pursuit of safer anti-inflammatory therapies.
Below is a diagram illustrating the COX signaling pathway and the points of intervention for non-selective and selective NSAIDs.
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Design: A Head-to-Head Comparison
To comprehensively evaluate 2-(4-(morpholinomethyl)phenyl)acetic acid, a series of in vitro enzyme inhibition assays will be conducted. The primary endpoint will be the determination of the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. The ratio of these IC50 values will provide the selectivity index (SI), a critical parameter for assessing the compound's preference for COX-2 over COX-1.
Experimental Workflow
The following diagram outlines the workflow for the in vitro COX inhibition assays.
Caption: Workflow for in vitro COX inhibition assays.
Detailed Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is based on commercially available fluorometric COX inhibitor screening kits, which provide a reliable and high-throughput method for assessing COX activity[9][10][11].
-
Preparation of Reagents:
-
Reconstitute the lyophilized recombinant human COX-1 and COX-2 enzymes in the provided assay buffer to the recommended concentration.
-
Prepare serial dilutions of 2-(4-(morpholinomethyl)phenyl)acetic acid, celecoxib, and ibuprofen in DMSO or another suitable solvent. The final concentration in the assay should typically range from picomolar to micromolar.
-
Prepare the arachidonic acid substrate solution and the fluorometric probe as per the kit manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound or standard at various concentrations. Include wells for a no-enzyme control, a vehicle control (solvent only), and a positive control inhibitor provided with the kit.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzymes.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a microplate reader. Measurements should be taken kinetically over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of the test compounds and standards relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Selectivity Index (SI) using the formula: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Hypothetical Comparative Data
The following tables present hypothetical data from the in vitro COX inhibition assays, comparing 2-(4-(morpholinomethyl)phenyl)acetic acid with celecoxib and ibuprofen.
Table 1: IC50 Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| 2-(4-(morpholinomethyl)phenyl)acetic acid | 15.2 | 0.8 |
| Celecoxib | >100 | 0.05 |
| Ibuprofen | 5.8 | 35.4 |
Table 2: Selectivity Index (SI) for COX-2 Inhibition
| Compound | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 2-(4-(morpholinomethyl)phenyl)acetic acid | 19 |
| Celecoxib | >2000 |
| Ibuprofen | 0.16 |
Interpretation of Results and Expert Insights
Based on our hypothetical data, 2-(4-(morpholinomethyl)phenyl)acetic acid demonstrates a promising profile as a selective COX-2 inhibitor.
-
Potency and Selectivity: The compound exhibits potent inhibition of COX-2 with an IC50 of 0.8 µM. Its selectivity index of 19 indicates a 19-fold greater preference for inhibiting COX-2 over COX-1. While not as selective as celecoxib (SI >2000), it is significantly more selective for COX-2 than the non-selective NSAID ibuprofen (SI = 0.16). This level of selectivity suggests a potentially favorable therapeutic window, with a reduced risk of COX-1-mediated side effects compared to traditional NSAIDs.
-
Structural-Activity Relationship: The observed COX-2 selectivity can be rationalized by the structural features of 2-(4-(morpholinomethyl)phenyl)acetic acid. The larger and more accommodating active site of COX-2, compared to COX-1, can often be exploited by molecules with specific side chains. It is plausible that the morpholinomethyl group of our test compound interacts favorably with residues within the COX-2 active site, contributing to its enhanced affinity for this isoform.
-
Future Directions: These in vitro findings provide a strong rationale for advancing 2-(4-(morpholinomethyl)phenyl)acetic acid to further preclinical studies. The next logical steps would include:
-
Cell-based assays: To confirm its anti-inflammatory activity in a more physiologically relevant context.
-
In vivo efficacy studies: To evaluate its analgesic and anti-inflammatory effects in animal models of pain and inflammation.
-
Pharmacokinetic and safety profiling: To assess its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.
-
Conclusion
This guide has presented a structured and scientifically rigorous framework for the initial benchmarking of 2-(4-(morpholinomethyl)phenyl)acetic acid as a potential COX inhibitor. By comparing its in vitro performance against the well-established standards of celecoxib and ibuprofen, we can generate crucial data to guide its future development. The hypothetical results presented herein suggest that 2-(4-(morpholinomethyl)phenyl)acetic acid is a promising candidate for further investigation as a novel, selective COX-2 inhibitor with the potential for an improved safety profile over non-selective NSAIDs. The methodologies outlined in this guide are designed to be self-validating and are grounded in established principles of enzyme kinetics and pharmacology, providing a solid foundation for any research program aimed at characterizing novel anti-inflammatory agents.
References
-
MDPI. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
-
ACS Publications. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
PubMed Central. (2012). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Retrieved from [Link]
-
PubMed Central. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
ResearchGate. (2018). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for.... Retrieved from [Link]
-
ACS Publications. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
PubMed Central. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]
-
MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]
-
DergiPark. (2017). Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors. Retrieved from [Link]
-
AACR Journals. (2001). Cyclooxygenase-2 Inhibition by Celecoxib Reduces Proliferation and Induces Apoptosis in Angiogenic Endothelial Cells in Vivo. Retrieved from [Link]
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PubMed Central. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. Retrieved from [Link]
-
BrainKart. (2017). Nonselective Cox Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
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Comparative In Vitro Metabolism of Morpholine Derivatives: Structural Liabilities and Optimization Strategies
Executive Summary & Strategic Importance
The morpholine moiety is a "privileged structure" in medicinal chemistry, featured in blockbuster drugs like Gefitinib (EGFR inhibitor) and Linezolid (Oxazolidinone antibiotic). It is often selected to improve aqueous solubility and reduce lipophilicity (
This guide compares the in vitro metabolic profiles of morpholine-containing therapeutics. We analyze the mechanistic divergence between CYP450-mediated ring opening (Gefitinib) and non-CYP/chemical oxidation (Linezolid), providing actionable protocols for assessing these liabilities early in the drug discovery cascade.
Mechanistic Comparison: The Morpholine Liability
The metabolic fate of the morpholine ring generally follows two distinct pathways depending on the drug scaffold and the enzymes involved.
Case Study A: Gefitinib (CYP-Driven Bioactivation/Clearance)
In Gefitinib, the morpholine ring is attached via a propoxy linker.[1] It is a prime substrate for CYP3A4 and CYP2D6 .[1]
-
Mechanism: Cytochrome P450 enzymes hydroxylate the carbon adjacent to the nitrogen (position 2 or 6).
-
Intermediate: An unstable hemiaminal is formed.
-
Outcome: Spontaneous ring opening to form an aldehyde, which is rapidly oxidized to a carboxylic acid metabolite (e.g., Metabolite M537194).
-
Impact: This results in high intrinsic clearance (
) if not sterically protected.
Case Study B: Linezolid (Oxidative Ring Opening)
Linezolid contains a morpholine ring directly attached to a fluorophenyl group.[2]
-
Mechanism: While Linezolid is metabolically stable against most CYPs, it undergoes slow oxidation of the morpholine ring.
-
Metabolites: Two major inactive ring-opened carboxylic acid metabolites (Aminoethoxyacetic acid and Hydroxyethyl glycine).[2]
-
Uniqueness: A significant portion of this oxidation is believed to be non-CYP mediated or driven by chemical oxidation mechanisms distinct from the rapid CYP3A4 clearance seen in kinase inhibitors.
Case Study C: Structural Optimization (Steric Shielding)
To mitigate these liabilities, medicinal chemists often employ steric hindrance :
-
2,6-Dimethylmorpholine: Adding methyl groups at the
-carbons blocks the site of oxidation, significantly extending half-life ( ). -
Bridged Morpholines: Locking the conformation prevents the geometric adjustments required for enzymatic oxidation.
Visualization: Morpholine Ring Scission Pathway[3]
The following diagram illustrates the consensus mechanism for morpholine ring opening, a critical pathway to monitor during metabolite identification (MetID) studies.
Caption: Figure 1. The oxidative bio-transformation pathway of the morpholine moiety.[2][3] The critical step is the initial
Comparative Data: Stability Profiles
The following table summarizes representative in vitro stability data derived from human liver microsomes (HLM). Note the contrast between the unsubstituted morpholine (Gefitinib-like) and the sterically hindered analogs.
| Compound Class | Morpholine Structure | Primary Enzyme(s) | HLM | Major Metabolite |
| Gefitinib | Unsubstituted, N-alkyl linked | CYP3A4, CYP2D6 | High (>50) | Ring-opened Acid (M537194) |
| Linezolid | Unsubstituted, N-aryl linked | Non-CYP / MAO | Low (<10) | Aminoethoxyacetic acid |
| Analog A | 2,6-Dimethylmorpholine | CYP3A4 | Low (<15) | N-Dealkylation (Ring intact) |
| Analog B | Morpholin-3-one | Stable | Very Low (<5) | Minimal Metabolism |
Data Note: Values are representative of typical kinetic profiles found in literature [1][2] to illustrate the impact of structural modification.
Experimental Protocol: Assessing Morpholine Stability
To rigorously compare morpholine derivatives, use this self-validating "Time-Course Stability & MetID" protocol.
Phase 1: Microsomal Stability Assay (Clearance)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL) on ice.
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Prepare test compounds at 1
M (final concentration) to ensure first-order kinetics.
-
-
Incubation System:
-
Test Arm: Buffer + HLM (0.5 mg/mL final) + Test Compound. Pre-incubate at 37°C for 5 min.
-
Start: Initiate with NADPH regenerating system (1 mM NADPH final).
-
Control Arm: Minus-NADPH (to detect non-CYP chemical instability).
-
-
Sampling:
-
Time points: 0, 5, 15, 30, 45, 60 min.
-
Quench: Add 100
L aliquot to 300 L ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.
-
Validation Criteria: Positive control (Testosterone) must show high clearance; Negative control (Warfarin) must show low clearance.
-
Phase 2: Metabolite Identification (MetID)
Objective: Confirm ring opening vs. other pathways.
-
High-Concentration Incubation:
-
Incubate at 10
M for 60-90 mins to accumulate metabolites.
-
-
Mass Spectrometry (Q-TOF/Orbitrap):
-
Scan Mode: Full Scan MS + Data Dependent MS/MS (
). -
Diagnostic Ions:
-
Look for a mass shift of +16 Da (Hydroxylation/N-oxide).
-
Look for a mass shift of +32 Da (Ring opening to acid: +O +O -2H is net +30, often seen as +32 if hydrated).
-
Key Fragment: Loss of the morpholine ring (-86 Da) vs. loss of ring-opened fragment.
-
-
-
Reactive Metabolite Trapping (Optional):
-
Include Potassium Cyanide (KCN) in the incubation to trap unstable iminium ions formed during morpholine oxidation. A mass shift of +27 Da (CN adduct) confirms bioactivation potential.
-
Expert Insights & Causality
Why does 2,6-dimethyl substitution work?
The metabolic vulnerability of morpholine is the
The "Linker Effect": The nature of the connection matters.
-
Alkyl-linked morpholines (like Gefitinib) are flexible, allowing the ring to orient perfectly into the CYP active site.
-
Aryl-linked morpholines (like Linezolid) have different electronic properties. The electron-withdrawing phenyl ring reduces the basicity of the nitrogen, altering its interaction with the heme center and reducing the rate of N-oxidation and
-C-hydroxylation.
References
-
Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man. Source: Xenobiotica (PubMed) [Link]
-
Linezolid: A Review of its Pharmacology, Pharmacokinetics and Therapeutic Use. Source: Drugs (Springer) [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Source: Chemical Biology & Drug Design (Wiley) [Link]
-
Metabolism of N-nitroso-2,6-dimethylmorpholine by isozymes of rabbit liver microsomal cytochrome P-450. Source: Cancer Research (AACR) [Link]
Sources
A Researcher's Guide to Comparative Multi-Omics Analysis of Novel Small Molecules: A Case Study with 2-(4-(morpholinomethyl)phenyl)acetic acid
This guide provides a comprehensive framework for characterizing the cellular impact of a novel small molecule, using the hypothetical compound 2-(4-(morpholinomethyl)phenyl)acetic acid (MPA) as a case study. We will detail an integrated strategy for comparative genomics and proteomics, designed to elucidate the compound's mechanism of action and identify potential biomarkers. This document is intended for researchers, scientists, and drug development professionals seeking to apply multi-omics approaches to small molecule characterization.
Introduction: The "Why" of a Multi-Omics Approach
Characterizing a new chemical entity like MPA presents a significant challenge. While its structure—featuring a phenylacetic acid (PAA) core and a morpholine moiety—suggests potential biological activity, its precise cellular targets and downstream effects are unknown. Phenylacetic acid and its derivatives are known for a range of biological activities, including roles as plant auxins and antimicrobials.[1][2][3] The morpholine ring is a common scaffold in medicinal chemistry, often used to improve pharmacokinetic properties and confer specific bioactivities.[4][5][6][7]
A singular experimental approach, such as a simple cell viability assay, provides limited information. To build a comprehensive profile of MPA's bioactivity, we must observe its effects across multiple layers of cellular function. By integrating transcriptomics (RNA-Seq) and proteomics (quantitative mass spectrometry), we can simultaneously map the changes in gene expression and the resulting alterations in the protein landscape.[8] This dual-channel approach allows us to:
-
Identify Primary and Secondary Effects: Differentiate between direct transcriptional responses and subsequent changes in protein abundance, which may be subject to post-transcriptional, translational, or degradation controls.[8]
-
Uncover Mechanisms of Action: Pinpoint the specific signaling pathways and cellular processes perturbed by the compound.
-
Perform Meaningful Comparisons: Objectively measure the effects of MPA against a relevant control compound to isolate the functional contribution of specific chemical features.
For this guide, we will compare the effects of MPA against its parent scaffold, Phenylacetic Acid (PAA) . This direct comparison is crucial for determining how the addition of the 4-(morpholinomethyl) group modifies the core activity of PAA.
Part 1: The Foundation – A Self-Validating Experimental Design
The integrity of any multi-omics study rests on a meticulously planned experimental design. The goal is to minimize variability and ensure that observed differences are directly attributable to the compound treatment.[9][10][11]
Selection of a Model System
The choice of cell line is paramount and should be driven by a specific biological question. For a compound with unknown function, a well-characterized and robust cell line is advisable. For this study, we select the A549 human lung carcinoma cell line due to its widespread use, stable growth characteristics, and extensive public datasets available for cross-referencing.
The Comparative Framework: Treatment Groups
To ensure our results are interpretable, we establish a clear comparative structure. All experiments must include a minimum of three biological replicates to assess variability and achieve statistical power.[10]
| Group ID | Treatment | Concentration | Time Point | Purpose |
| VEH | Vehicle (e.g., 0.1% DMSO) | N/A | 24 hours | Establishes the baseline transcriptomic and proteomic state of the cells. |
| MPA | MPA | 10 µM (Hypothetical IC50) | 24 hours | Measures the full cellular response to the test compound. |
| PAA | Phenylacetic Acid | 10 µM | 24 hours | Acts as a structural analog control to isolate the effect of the morpholinomethyl group. |
-
Causality Note: The inclusion of PAA is the cornerstone of the comparative analysis. By comparing the MPA results to the PAA results, we can subtract the core effects of the phenylacetic acid backbone and specifically identify the molecular changes induced by the morpholinoline addition.
Workflow Overview
The overall experimental and analytical workflow is designed as an integrated pipeline, ensuring that data from both omics platforms can be correlated effectively.
Caption: Integrated multi-omics workflow from cell treatment to biological validation.
Part 2: Detailed Experimental Protocols
The following protocols are standardized workflows designed for reproducibility and data quality.
Comparative Transcriptomics: RNA-Seq Protocol
RNA sequencing provides a comprehensive snapshot of the cellular transcriptional response to a stimulus.[12]
Methodology:
-
Cell Seeding & Treatment: Plate A549 cells and grow to ~70% confluency. Treat with Vehicle, 10 µM MPA, or 10 µM PAA for 24 hours, ensuring three replicate plates per condition.
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., Qiagen RNeasy). Assess RNA integrity using an Agilent Bioanalyzer; samples with an RNA Integrity Number (RIN) > 9.0 are carried forward.
-
Library Preparation: Prepare sequencing libraries from 1 µg of total RNA. Use a poly(A) selection method to enrich for mRNA. Utilize a strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA) to preserve transcript orientation.
-
Sequencing: Sequence the prepared libraries on an Illumina NovaSeq platform to generate approximately 20-30 million single-end 50 bp reads per sample.
-
Quality Control: Perform initial quality checks on the raw sequencing reads using a tool like FastQC to assess read quality, adapter content, and other metrics.[9]
Comparative Proteomics: TMT-Based Quantitative Mass Spectrometry
Quantitative proteomics identifies and quantifies thousands of proteins, revealing the cellular components that are actively changing in abundance. We will use Tandem Mass Tag (TMT) labeling, which allows for multiplexing of samples, reducing variability and improving quantification accuracy.[13][14]
Methodology:
-
Protein Extraction & Quantification: From the same cell lysates used for RNA extraction, perform protein extraction using a lysis buffer compatible with mass spectrometry (e.g., RIPA buffer). Quantify total protein concentration using a BCA assay.
-
Protein Digestion: Take 100 µg of protein from each sample. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade trypsin.
-
TMT Labeling: Label the resulting peptides from each sample with a unique TMTpro 18-plex isobaric tag according to the manufacturer's protocol.[15][16] The use of isobaric tags means peptides from different samples will have the same mass in the initial MS1 scan but will yield unique reporter ions upon fragmentation in the MS2 scan, allowing for relative quantification.[13][14]
-
Sample Multiplexing & Fractionation: Combine all labeled peptide samples into a single tube. To increase proteome coverage, fractionate the combined sample using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction via liquid chromatography coupled to a high-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific Orbitrap Exploris). The instrument should be operated in a data-dependent acquisition (DDA) mode.
Part 3: Data Analysis and Biological Interpretation
Raw data from sequencing and mass spectrometry must be processed through robust bioinformatics pipelines to yield biologically meaningful insights.[17][18][19]
Bioinformatics Pipelines
Transcriptomics (RNA-Seq):
-
Alignment: Align reads to the human reference genome (GRCh38) using a splice-aware aligner like STAR.[20]
-
Quantification: Count reads per gene using a tool such as HTSeq-count.[20]
-
Differential Expression: Perform differential gene expression analysis using DESeq2 or edgeR in R.[20] Genes with an adjusted p-value < 0.05 and a |log2(Fold Change)| > 1 are considered significantly dysregulated.
Proteomics (TMT-MS):
-
Database Search: Search the raw MS data against the UniProt human proteome database using a search engine like Sequest or Mascot, integrated within software like Proteome Discoverer.[20]
-
Quantification: Quantify TMT reporter ion intensities to determine the relative abundance of peptides (and their corresponding proteins) across the different samples.
-
Differential Abundance: Perform statistical analysis (e.g., t-tests with Benjamini-Hochberg correction) to identify proteins with significant changes in abundance (adjusted p-value < 0.05, |log2(Fold Change)| > 0.5).
Comparative Data Summary
The results of the differential analysis should be summarized in clear tables.
Table 1: Hypothetical Differential Gene Expression Results (MPA vs. Vehicle)
| Gene Symbol | log2(Fold Change) | Adjusted p-value | Putative Function |
|---|---|---|---|
| FOS | 3.5 | 1.2e-15 | Transcription Factor, AP-1 Subunit |
| JUN | 3.1 | 4.5e-12 | Transcription Factor, AP-1 Subunit |
| CDKN1A | 2.8 | 8.9e-10 | Cell Cycle Inhibitor (p21) |
| HMOX1 | -2.5 | 3.3e-8 | Heme Oxygenase 1 (Stress Response) |
| ... | ... | ... | ... |
Table 2: Hypothetical Differential Protein Abundance Results (MPA vs. Vehicle)
| Protein Name | Gene Symbol | log2(Fold Change) | Adjusted p-value | Cellular Localization |
|---|---|---|---|---|
| Cyclin D1 | CCND1 | -1.5 | 2.1e-6 | Nucleus |
| p21 | CDKN1A | 1.8 | 5.6e-5 | Nucleus |
| NQO1 | NQO1 | 1.9 | 9.8e-5 | Cytoplasm |
| ... | ... | ... | ... | ... |
Integrated Pathway Analysis
The true power of this approach comes from integrating the transcriptomic and proteomic datasets.[8][18] By mapping the significantly changed genes and proteins onto known biological pathways (using tools like Reactome, KEGG, or Gene Set Enrichment Analysis - GSEA), we can identify the core processes affected by MPA.
A key analysis is to compare the pathways dysregulated by MPA versus those dysregulated by PAA. This will highlight the unique impact of the morpholinomethyl group.
Caption: Hypothetical MPA-induced activation of the Nrf2 oxidative stress response pathway.
Interpretation: In our hypothetical results, we see an upregulation of CDKN1A (p21) at both the mRNA and protein level, suggesting MPA may induce cell cycle arrest. We also observe changes in stress response proteins like HMOX1 and NQO1. An integrated analysis might reveal that MPA, but not PAA, strongly activates the Nrf2-mediated oxidative stress response pathway. This provides a testable hypothesis: the morpholinomethyl group is critical for inducing this specific stress response.
Part 4: Trustworthiness Through Validation
Omics data provides a high-level, discovery-oriented view. To confirm key findings, targeted validation experiments are essential.
-
Quantitative PCR (qPCR): Validate the differential expression of key genes (e.g., FOS, CDKN1A, HMOX1) identified by RNA-Seq.
-
Western Blotting: Validate the differential abundance of key proteins (e.g., p21, Cyclin D1, NQO1) to confirm the proteomics data.
References
-
Andrs, M., et al. (2015). The Morpholine Moiety in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 41-71. [Link]
-
Lexogen. (2023). RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem. [Link]
-
Stark, R., et al. (2010). RNA-seq: experimental design and data analysis. GitHub Pages. [Link]
-
Wikipedia. (2023). Phenylacetic acid. Wikipedia. [Link]
-
Xie, J., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13927. [Link]
-
Yang, M., et al. (2022). Protocol for analysis of RNA-sequencing and proteome profiling data for subgroup identification and comparison. STAR Protocols, 3(1), 101138. [Link]
-
Zhang, B., et al. (2019). Proteogenomic characterization of human colon and rectal cancer. Nature, 513(7518), 382-387. [Link]
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Safety Operating Guide
2-(4-(Morpholinomethyl)phenyl)acetic acid proper disposal procedures
This guide outlines the operational standard for the disposal of 2-(4-(Morpholinomethyl)phenyl)acetic acid (CAS: 521313-48-4).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols compliant with standard hazardous waste regulations (e.g., RCRA in the US).[2]
Part 1: Immediate Action & Spill Response
Status: Emergency / Urgent Hazard Profile: Irritant (Eyes/Skin/Respiratory), Harmful if Swallowed.[2] Physical State: Solid (White to Yellow powder).[3]
Spill Response Workflow
If a spill occurs, do not attempt to wash it down the drain.[3][4] Follow this dry-cleanup protocol to prevent aerosolization.
Figure 1: Emergency spill response logic for solid organic irritants. Prioritize dust suppression.
Part 2: Chemical Profile & Hazard Assessment
To dispose of this compound correctly, you must understand its dual nature. It contains both a carboxylic acid (acidic) and a morpholine (basic tertiary amine) moiety.[3]
| Property | Data | Operational Implication |
| CAS Number | 521313-48-4 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | C₁₃H₁₇NO₃ | Organic waste; suitable for high-BTU incineration.[1][3] |
| Acidity/Basicity | Amphoteric (Zwitterionic) | Do not mix with strong acids or strong bases in waste streams to avoid heat generation or precipitation.[3] |
| Water Solubility | pH Dependent | Do not attempt aqueous neutralization for drain disposal.[3] Solubility changes rapidly with pH, leading to drain clogging.[3] |
| Key Hazards | H315, H319, H335 | Dust is the primary vector.[2] Respiratory protection is critical during transfer.[3] |
| Incompatibilities | Strong Oxidizers | Segregate from nitric acid, perchlorates, and peroxides.[2][4] |
Part 3: Waste Classification & Segregation
Unlike common solvents, this compound is not a specific P-listed or U-listed waste under RCRA (USA), but it must be characterized based on its properties.[1][2]
RCRA Waste Codes (Likely Applicable):
-
Non-Regulated Chemical Waste: If the solid does not exhibit ignitability, corrosivity, reactivity, or toxicity (TCLP).[1][2] However, best practice treats it as hazardous due to H-codes.[1][2]
-
D001 (Ignitable): Only if dissolved in a flammable solvent (e.g., Methanol).[2][3]
-
D002 (Corrosive): Only if dissolved in water with pH < 2 or > 12.5.[3]
Segregation Strategy:
-
Solid Waste: Segregate into "Solid Organic Waste."
-
Liquid Waste: If in solution, segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).[2][3]
Part 4: Step-by-Step Disposal Procedures
Scenario A: Disposing of Pure Solid (Excess Reagent)
Best for: Expired shelf-life chemicals or excess synthesis material.[1][2]
-
Packaging: Keep the chemical in its original glass/plastic container if possible.[3] Ensure the cap is tight.[3]
-
Secondary Containment: Place the original container inside a clear, sealable plastic bag (Ziploc type) to contain any potential leakage.
-
Labeling: Attach a hazardous waste tag.
-
Storage: Place in the Solid Waste Drum pending EHS pickup.
Scenario B: Disposing of Reaction Mixtures (Solutions)
Best for: HPLC waste or synthesis mother liquors.[2]
-
Solvent Identification: Determine the primary solvent (e.g., Methanol, DMSO, Water).[2][3]
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Hydrogen Peroxide) which react violently with the morpholine amine group.[3]
-
Pouring:
-
Pour into the Organic Solvent Waste carboy (typically Red or White can).
-
Note: If the solution is acidic (pH < 4), ensure the waste carboy is compatible (HDPE is preferred over metal).[2]
-
-
Rinsing: Triple rinse the empty reaction vessel with a small amount of solvent. Add rinsate to the waste carboy.[3]
Scenario C: Disposing of Contaminated Debris
Best for: Gloves, weigh boats, paper towels.[2]
-
Collection: Collect all dry debris in a dedicated "Chemically Contaminated Debris" bucket (lined with a 6-mil yellow or clear bag).[3]
-
Sharps: If using a spatula or syringe that cannot be cleaned, dispose of it in a Puncture-Proof Sharps Container , not the soft trash.[3]
Part 5: Decision Logic for Disposal
Use this decision tree to determine the final waste stream destination.
Figure 2: Waste stream segregation logic.[1][2] Note that aqueous solutions should generally be collected for off-site disposal, not drain poured.[1][2]
References
-
Sigma-Aldrich .[3] Safety Data Sheet: 2-(4-(Morpholinomethyl)phenyl)acetic acid. Product No. 521313-48-4.[1][3] Retrieved from .[1][3]
-
PubChem . Compound Summary: Phenylacetic Acid Derivatives. National Library of Medicine.[3] Retrieved from .[3]
-
US EPA . Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[3] Retrieved from .[3]
-
New Jersey Dept of Health . Hazardous Substance Fact Sheet: Morpholine. (Relevant for moiety toxicity).[3][5][6] Retrieved from .[3]
Sources
- 1. 2-(4-(Morpholinomethyl)phenyl)acetic acid | 521313-48-4 [sigmaaldrich.com]
- 2. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurochemicals.com [aurochemicals.com]
- 4. nj.gov [nj.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
